PI3K-IN-18
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19/h1-4,9-10,20H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLAEKOWCYJOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432599 | |
| Record name | Compound 15e | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371943-05-4 | |
| Record name | Compound 15e | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of PI3K Inhibitors: A Technical Guide
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the mechanism of action of PI3K inhibitors, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive understanding of their core functions. While the specific compound "PI3K-IN-18" did not yield specific public data, this guide will utilize a well-characterized, isoform-selective PI3K inhibitor as a representative example to illustrate the principles of PI3K inhibition.
The PI3K Signaling Pathway
The PI3K family of lipid kinases are crucial players in intracellular signaling.[1] Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5][6] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][7]
PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B).[8][9] This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).[8] Once activated, AKT proceeds to phosphorylate a plethora of downstream substrates, thereby regulating a wide array of cellular functions that contribute to cell growth, proliferation, and survival.[9] A key downstream effector of AKT is the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2.[1] The entire cascade is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[7][10]
Mechanism of Action of PI3K Inhibitors
PI3K inhibitors function by binding to the ATP-binding pocket of the p110 catalytic subunit, thereby preventing the phosphorylation of PIP2 to PIP3. This blockade of PIP3 production leads to the subsequent inhibition of downstream signaling through AKT and mTOR. The abrogation of these pro-survival signals ultimately results in decreased cell growth, proliferation, and induction of apoptosis in cancer cells that are dependent on this pathway.
There are several classes of PI3K inhibitors, including pan-PI3K inhibitors that target all Class I isoforms and isoform-selective inhibitors that target specific p110 isoforms (α, β, γ, or δ).[11] Isoform-selective inhibitors may offer an improved therapeutic window by minimizing off-target effects.[12]
Quantitative Data: Inhibitory Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative PI3K inhibitor against various PI3K isoforms. This data is crucial for understanding the potency and selectivity of the compound.
| Target | IC50 (nM) | Assay Type |
| p110α | 5 | Kinase Assay |
| p110β | 150 | Kinase Assay |
| p110γ | 250 | Kinase Assay |
| p110δ | 25 | Kinase Assay |
| mTOR | >1000 | Kinase Assay |
Note: The data presented in this table is representative and may not correspond to a specific named PI3K inhibitor.
Experimental Protocols
To elucidate the mechanism of action of a PI3K inhibitor, a series of in vitro and cell-based assays are typically employed.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms.
Methodology:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) are incubated with the inhibitor at various concentrations.
-
A lipid substrate, such as phosphatidylinositol (PI) or PIP2, and ATP (often radiolabeled [γ-³²P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The amount of phosphorylated lipid product is quantified using methods such as thin-layer chromatography (TLC) followed by autoradiography, or through non-radioactive methods like ADP-Glo™ Kinase Assay.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of PI3K Pathway Inhibition
Objective: To assess the effect of the inhibitor on the phosphorylation status of key downstream effectors of the PI3K pathway in whole cells.
Methodology:
-
Cancer cell lines with a known activated PI3K pathway (e.g., those with PIK3CA mutations or PTEN loss) are seeded and allowed to adhere.
-
Cells are treated with increasing concentrations of the PI3K inhibitor for a specified time (e.g., 2 hours).
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of AKT (p-AKT Ser473, p-AKT Thr308), and downstream targets like p-S6 ribosomal protein, as well as total AKT and S6 as loading controls.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify the changes in protein phosphorylation.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of the PI3K inhibitor on cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of the PI3K inhibitor.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using various methods:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
The absorbance or luminescence is measured using a plate reader.
-
The half-maximal growth inhibitory concentration (GI50) is determined by plotting cell viability against the inhibitor concentration.
Conclusion
PI3K inhibitors represent a significant class of targeted therapies in oncology. A thorough understanding of their mechanism of action, inhibitory profile, and the experimental methodologies used for their characterization is essential for their continued development and effective clinical application. This guide provides a foundational framework for researchers and drug developers working in this exciting field.
References
- 1. onclive.com [onclive.com]
- 2. mdpi.com [mdpi.com]
- 3. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pnas.org [pnas.org]
- 7. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. PI3K and Akt as molecular targets for cancer therapy: current clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
An In-Depth Technical Guide to PI3K-IN-18: A Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR offers a promising strategy to overcome feedback loops and resistance mechanisms associated with single-target inhibitors. This technical guide provides a comprehensive overview of PI3K-IN-18, a potent dual PI3K/mTOR inhibitor. We will delve into its mechanism of action, biochemical and cellular activity, and provide detailed, generalized protocols for the key experiments used to characterize this and similar inhibitors.
Introduction to the PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a complex and highly conserved signaling network that responds to a variety of extracellular and intracellular stimuli, including growth factors, nutrients, and cellular energy levels.[1][2] Activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) recruits PI3K to the cell membrane, where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3]
PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B).[4] This recruitment to the membrane allows for the phosphorylation and activation of Akt by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).[2] Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of various cellular processes.
A key downstream effector of Akt is mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[4] Akt activates mTORC1 by phosphorylating and inhibiting the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb, which is a direct activator of mTORC1.[5] Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4] mTORC2, in addition to its role in activating Akt, is also involved in regulating the cytoskeleton and cell survival.[6]
Given the central role of this pathway in cell proliferation and survival, its aberrant activation is a frequent event in cancer.[1] This can occur through various mechanisms, including mutations in the genes encoding PI3K (PIK3CA) or Akt, or the loss of the tumor suppressor PTEN, a phosphatase that dephosphorylates PIP3 to terminate PI3K signaling.[7] The rationale for dual PI3K/mTOR inhibition stems from the intricate feedback loops within the pathway. For instance, inhibition of mTORC1 can lead to a feedback activation of PI3K signaling, thus limiting the efficacy of mTOR-selective inhibitors.[8][9] By targeting both PI3K and mTOR, dual inhibitors can achieve a more comprehensive and sustained blockade of the pathway, potentially leading to improved anti-cancer activity.[9]
This compound: A Dual PI3K/mTOR Inhibitor
This compound (CAS: 371943-05-4), also known as PI3-Kinase α Inhibitor 2, is a small molecule inhibitor that has demonstrated potent activity against both PI3K and mTOR kinases.
Chemical Properties
-
Chemical Name: 3-[4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-phenol
-
Molecular Formula: C₁₆H₁₅N₃O₂S
-
Molecular Weight: 313.37 g/mol
Data Presentation: Biochemical and Cellular Activity
The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the available quantitative data.
| Target | IC₅₀ (nM) | Assay Type | Source |
| PI3Kα (p110α) | 2 | Enzyme Assay | [1][2] |
| PI3Kα (p110α) | 41 | Radiometric Scintillation Proximity Assay | [4] |
| PI3Kβ (p110β) | 16 | Enzyme Assay | [1][2] |
| PI3Kγ (p110γ) | 660 | Enzyme Assay | [1][2] |
| PI3K C2β | 220 | Enzyme Assay | [1][2] |
| mTOR | 49 | Enzyme Assay | [1][4] |
| Table 1: Biochemical Activity of this compound against PI3K isoforms and mTOR. |
| Cell Line | Assay Type | IC₅₀ (µM) | Source |
| A375 (Melanoma) | Cell Proliferation Assay | 0.58 | [1][3] |
| Sf9 (co-expressing p110α/p85α) | Radiometric Scintillation Proximity Assay | 0.008 | [4] |
| Table 2: Cellular Activity of this compound. |
Mandatory Visualizations
PI3K/mTOR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. courses.edx.org [courses.edx.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 4.3. MTT Assay [bio-protocol.org]
A Technical Guide to Target Validation of Dual PI3K/mTOR Inhibitors: The Case of Gedatolisib
Disclaimer: The specific compound "PI3K-IN-18" does not correspond to a publicly documented small molecule inhibitor. This guide will therefore focus on the comprehensive target validation of a well-characterized, potent, dual phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, Gedatolisib (also known as PF-05212384 and PKI-587), to serve as an in-depth, representative model for researchers, scientists, and drug development professionals.
Gedatolisib is an intravenous, ATP-competitive dual inhibitor that targets all four Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[1][2][3] Its mechanism is designed to induce cancer cell apoptosis and growth inhibition by comprehensively blocking the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell proliferation and survival that is frequently deregulated in cancer.[3][4] This guide details the preclinical studies that validate its mechanism of action and anti-tumor activity.
Biochemical Potency and Selectivity
The initial step in target validation is to determine the compound's direct inhibitory activity against the purified target enzymes in a cell-free system. Gedatolisib has demonstrated low nanomolar potency against all Class I PI3K isoforms and mTOR.[1]
| Target Enzyme | IC50 (nM) | Target Enzyme (Mutant) | IC50 (nM) |
| PI3Kα (p110α) | 0.4 | PI3Kα (E545K) | 0.6 |
| PI3Kβ (p110β) | 6.0 | PI3Kα (H1047R) | 0.6 |
| PI3Kγ (p110γ) | 5.4 | ||
| PI3Kδ (p110δ) | 8.0 | ||
| mTOR | 1.6 | ||
| Data sourced from cell-free biochemical assays.[5][6][7][8] |
Cellular Activity and Target Engagement
Following biochemical confirmation, the next critical phase is to validate that the inhibitor can access its target within a cellular environment and exert the desired biological effect. This involves assessing the inhibition of downstream signaling pathways and the impact on cancer cell proliferation.
Inhibition of PI3K/mTOR Signaling
The efficacy of Gedatolisib in cells is confirmed by measuring the phosphorylation status of key downstream effectors of the PI3K and mTOR pathways, such as AKT and S6 ribosomal protein. Preclinical studies in tumor biopsies and cell lines show that Gedatolisib effectively inhibits the phosphorylation of AKT, S6, and other pathway markers like 4EBP-1 and PRAS40.[7][8][9]
Anti-proliferative Activity
Gedatolisib has shown potent anti-proliferative and cytotoxic effects across a wide range of cancer cell lines, irrespective of their PIK3CA or PTEN mutational status.[10][11] This suggests that a comprehensive blockade of the pathway can circumvent resistance mechanisms associated with single-node inhibitors.[12]
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-361 | Breast Cancer | 4.0 |
| PC3-MM2 | Prostate Cancer | 13.1 |
| Data represents IC50 values for cell growth inhibition.[5][7] |
In Vivo Efficacy and Target Validation
The final stage of preclinical target validation involves assessing the agent's anti-tumor activity and safety in living organisms, typically using xenograft models where human tumor cells are implanted in immunocompromised mice.
Gedatolisib has demonstrated significant anti-tumor activity in multiple xenograft models, including those for breast, colon, lung, ovarian, and prostate cancers.[12][13] Treatment typically results in tumor stasis (growth inhibition) or regression.[9][10] In vivo biomarker studies confirm that this anti-tumor activity is associated with the sustained inhibition of PI3K and mTOR pathway signaling, as evidenced by reduced phosphorylation of S6 and AKT in tumor tissues.[9] For instance, in ovarian cancer xenografts, Gedatolisib treatment led to tumor stasis and was associated with reduced phospho-S6 expression.[9] Similarly, in acute myeloid leukemia (AML) xenograft models, Gedatolisib significantly delayed tumor formation and reduced tumor weight.[14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is crucial for understanding the target validation strategy.
Caption: PI3K/mTOR signaling pathway with Gedatolisib inhibition points.
Caption: A typical workflow for small molecule target validation.
Caption: Logic for confirming cellular target engagement via biomarkers.
Experimental Protocols
Detailed methodologies are fundamental for the reproducibility and interpretation of target validation studies. Below are representative protocols based on published methods for PI3K/mTOR inhibitor evaluation.
Biochemical Kinase Assay (Fluorescence Polarization)
This assay quantifies the enzymatic activity of PI3K isoforms and mTOR to determine the inhibitor's IC50.[5]
-
Reagents : Purified human PI3K isoforms and mTOR kinase, ATP, lipid substrate (PIP2), and a fluorescently labeled PIP3 detector probe (e.g., GST-GRP1).[5]
-
Reaction Setup : The kinase reaction is performed in a 96-well plate. Each well contains the kinase, PIP2, ATP, and varying concentrations of Gedatolisib (or DMSO vehicle control) in a reaction buffer (e.g., 20 mM HEPES, 2 mM MgCl2).[5]
-
Incubation : The reaction is incubated for 30-60 minutes at room temperature to allow for the enzymatic conversion of PIP2 to PIP3.[5]
-
Detection : A stop/detection buffer containing EDTA (to chelate Mg2+ and stop the reaction) and the fluorescent PIP3 probe is added.[5]
-
Signal Reading : After a further incubation period (e.g., 2 hours), the fluorescence polarization (FP) is read using a plate reader. A high FP signal indicates a large amount of probe is bound to PIP3 (low enzyme inhibition), while a low signal indicates the opposite.
-
Data Analysis : The FP signal is plotted against the inhibitor concentration, and the data is fitted to a four-parameter logistic curve to calculate the IC50 value.
Cellular Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the inhibitor's effect on cell growth.[5]
-
Cell Plating : Cancer cells are seeded into 96-well plates at a density of ~3,000 cells per well and allowed to adhere overnight.[5]
-
Inhibitor Treatment : The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of Gedatolisib or a vehicle control.
-
Incubation : Cells are incubated with the compound for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
MTS Addition : An MTS reagent solution is added to each well. Viable, metabolically active cells convert the MTS tetrazolium salt into a colored formazan product.[5]
-
Signal Reading : After a 1-2 hour incubation with the MTS reagent, the absorbance of the formazan product is measured using a plate reader at 490 nm.
-
Data Analysis : Absorbance values are normalized to the vehicle control wells. The normalized values are plotted against inhibitor concentration to determine the IC50 for cell growth inhibition.
Western Blotting for Phospho-Proteins
This technique is used to detect the phosphorylation status of specific proteins in the signaling pathway, providing direct evidence of target engagement in cells.
-
Cell Treatment & Lysis : Cells are treated with Gedatolisib at various concentrations for a defined period (e.g., 4 hours). After treatment, cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to a phosphorylated target (e.g., anti-phospho-AKT Ser473 or anti-phospho-S6 Ser235/236). A separate blot is run with antibodies for the total protein (e.g., anti-total-AKT) to serve as a loading control.
-
Detection : The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
-
Analysis : The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein bands to determine the degree of inhibition.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Facebook [cancer.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF-04691502 and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to PI3K-IN-18 (CAS 371943-05-4): A Potent and Selective PI3Kα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI3K-IN-18, with CAS number 371943-05-4, is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K).[1] Also known as 3-[4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-phenol, this small molecule has demonstrated significant activity in both enzymatic and cell-based assays, positioning it as a valuable tool for cancer research and drug development. This technical guide provides an in-depth overview of this compound, including its biochemical properties, mechanism of action, experimental protocols, and its place within the critical PI3K/AKT/mTOR signaling pathway.
Core Data and Physicochemical Properties
This compound is a crystalline solid with a molecular formula of C₁₆H₁₅N₃O₂S and a molecular weight of 313.4 g/mol . A summary of its key identifiers and properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 371943-05-4 | |
| Synonyms | PI3-Kinase α Inhibitor 2, 3-[4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-phenol | |
| Molecular Formula | C₁₆H₁₅N₃O₂S | |
| Molecular Weight | 313.4 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of the PI3K p110α isoform, with an IC₅₀ value of 2.0 nM.[1] Its selectivity for p110α over other Class I PI3K isoforms and the mammalian target of rapamycin (mTOR) has been characterized, demonstrating a favorable selectivity profile.
| Target | IC₅₀ (nM) |
| PI3K p110α | 2.0 |
| PI3K p110β | 16 |
| PI3K p110γ | 660 |
| PI3K p110δ | Not explicitly quantified in the initial source, but the compound is described as selective for p110α over other isoforms. |
| mTOR | 49 |
In cellular assays, this compound effectively inhibits the proliferation of A375 melanoma cells with an IC₅₀ value of 0.58 µM.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of PI3Kα. This enzyme plays a crucial role in the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers. By inhibiting PI3Kα, this compound effectively blocks the downstream signaling cascade, leading to reduced cell proliferation and survival in cancer cells dependent on this pathway.
Figure 1: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to characterize this compound.
PI3Kα Kinase Inhibition Assay (In Vitro)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against PI3Kα.
Figure 2: General workflow for an in vitro PI3Kα kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human PI3Kα enzyme, a lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2), and ATP are prepared in a suitable kinase buffer. This compound is serially diluted to a range of concentrations.
-
Incubation: The PI3Kα enzyme is pre-incubated with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the lipid substrate and ATP.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at room temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphatidylinositol-3,4,5-trisphosphate, PIP3) or the consumption of ATP is quantified. This can be achieved through various detection methods, including radiometric assays (using [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays that measure ADP production.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
A375 Melanoma Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of this compound on the A375 human melanoma cell line.
Methodology:
-
Cell Culture: A375 cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin reduction assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance or fluorescence intensity is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Synthesis
The synthesis of this compound, referred to as compound 15e in the primary literature, involves a multi-step process culminating in the formation of the thieno[3,2-d]pyrimidine core with the desired substitutions.[1] A general synthetic scheme is outlined below.
Figure 3: Generalized synthetic scheme for this compound.
The synthesis generally proceeds through the formation of a thienopyrimidinone intermediate from a substituted aminothiophene. This intermediate is then chlorinated, typically using phosphoryl chloride (POCl₃), to yield a reactive chloro-thienopyrimidine. Subsequent nucleophilic substitution with morpholine and a palladium-catalyzed cross-coupling reaction with a suitably protected hydroxyphenylboronic acid derivative affords the final product, this compound.
In Vivo and Pharmacokinetic Data
As of the latest available information, detailed in vivo efficacy and pharmacokinetic data for this compound (CAS 371943-05-4) are not extensively published in publicly accessible literature. Further studies would be required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and tolerability in preclinical animal models of cancer.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of PI3Kα with demonstrated in vitro activity against a melanoma cell line. Its well-defined structure and potent activity make it an excellent tool for dissecting the role of PI3Kα in normal physiology and disease. Future research should focus on comprehensive in vivo studies to evaluate its therapeutic potential, including its pharmacokinetic profile, efficacy in various cancer models, and safety profile. Further optimization of this chemical scaffold could lead to the development of next-generation PI3Kα inhibitors with improved drug-like properties.
References
The Dual PI3Kα/mTOR Inhibitor PI3K-IN-18: A Technical Guide for Cancer Cell Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for the development of novel anticancer therapies.[1][3] The serine/threonine kinase mTOR is a key downstream effector of the PI3K/Akt signaling cascade, and its activation is also frequently implicated in tumorigenesis.[4][5] Consequently, the dual inhibition of both PI3K and mTOR presents a compelling therapeutic strategy to overcome resistance mechanisms and achieve a more comprehensive blockade of this oncogenic signaling network.[1][5]
This technical guide provides an in-depth overview of PI3K-IN-18, a potent dual inhibitor of the p110α isoform of PI3K and mTOR. We will detail its mechanism of action, provide a summary of its inhibitory activity, and present detailed experimental protocols for its characterization in cancer cell signaling studies.
This compound: A Profile
This compound, also referred to as Compound 1 in initial studies, is a 4-morpholino-2-phenylquinazoline derivative that has been identified as a dual inhibitor of PI3Kα and mTOR.[6][7] Its chemical structure and key inhibitory activities are summarized below.
Quantitative Data for this compound
| Target | IC50 (nM) |
| PI3Kα | 41 |
| mTOR | 49 |
Table 1: In vitro inhibitory activity of this compound against PI3Kα and mTOR.[6]
Signaling Pathway Overview
This compound exerts its anticancer effects by concurrently inhibiting two critical nodes in the PI3K/Akt/mTOR signaling pathway. Upon activation by upstream receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a plethora of downstream targets, including mTOR, which in turn promotes protein synthesis, cell growth, and proliferation. By inhibiting both PI3Kα and mTOR, this compound effectively blocks signal transduction at two crucial points, leading to a more robust and sustained inhibition of this oncogenic pathway.
Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the activity of this compound in cancer cell lines.
In Vitro Kinase Assay for PI3Kα Inhibition
This protocol describes a method to determine the in vitro inhibitory activity of this compound against the PI3Kα isoform using a luminescence-based ADP-Glo™ Kinase Assay.[7][8] This assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
PI(4,5)P2 substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in Kinase Assay Buffer.
-
In a 96-well plate, add the PI3Kα enzyme, the lipid substrate PI(4,5)P2, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effects of this compound on cancer cell lines, such as the A375 human melanoma cell line.[9][10]
Materials:
-
A375 melanoma cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed A375 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol describes how to perform a Western blot to analyze the effect of this compound on the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt (at Ser473).[11][12]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cancer cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt (Ser473)) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
Conclusion
This compound is a valuable research tool for investigating the roles of PI3Kα and mTOR in cancer cell signaling. Its dual inhibitory activity provides a potent mechanism to probe the consequences of blocking this critical oncogenic pathway. The experimental protocols provided in this guide offer a framework for researchers to characterize the in vitro effects of this compound on kinase activity, cell proliferation, and downstream signaling events. Further studies, including in vivo xenograft models, would be beneficial to fully elucidate the therapeutic potential of this compound. As with any small molecule inhibitor, careful experimental design and appropriate controls are essential for the accurate interpretation of results.
References
- 1. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4.3. MTT Assay [bio-protocol.org]
- 7. PI3K (p110α[E545K]/p85α) Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. MTT cell proliferation assay [bio-protocol.org]
- 10. MTT assay [bio-protocol.org]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Guide: The Role of PI3K Inhibition in the Induction of Apoptosis
Disclaimer: This technical guide provides a comprehensive overview of the induction of apoptosis via the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway. Despite a thorough search of scientific literature and databases, no specific public information was found for a compound designated "PI3K-IN-18." Therefore, this document focuses on the well-established principles of apoptosis induction by the broader class of PI3K inhibitors, using data from extensively studied compounds as examples.
Introduction: The PI3K Pathway and Its Role in Cell Survival
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, often leading to uncontrolled cell proliferation and resistance to apoptosis, or programmed cell death.[3][4] Consequently, the components of the PI3K pathway have emerged as prominent targets for the development of novel anticancer therapies.
The core of the PI3K pathway involves the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a wide range of substrates that promote cell survival and inhibit apoptosis.[1] These include the inactivation of pro-apoptotic proteins such as Bad and the inhibition of the transcription factor FOXO, which can promote the expression of pro-apoptotic genes.[2]
Inhibition of the PI3K pathway, therefore, represents a key strategy to reactivate the apoptotic machinery in cancer cells. By blocking the activity of PI3K, small molecule inhibitors prevent the activation of Akt and its downstream anti-apoptotic effects, thereby sensitizing cancer cells to programmed cell death.
Mechanism of Apoptosis Induction by PI3K Inhibitors
PI3K inhibitors induce apoptosis through a multi-faceted mechanism that primarily involves the disruption of the PI3K/Akt signaling axis. The inhibition of PI3K leads to a decrease in phosphorylated Akt, which in turn relieves the inhibition of pro-apoptotic factors.
Furthermore, recent studies have revealed a more complex interplay between the PI3K pathway and other signaling cascades, such as the RAS-ERK pathway. Some PI3K inhibitors have been shown to transiently inhibit RAS-ERK signaling, and this transient inhibition is crucial for the rapid induction of apoptosis.[5][6][7] This suggests that the pro-apoptotic effects of PI3K inhibition are not solely dependent on the Akt pathway but also involve the modulation of other key survival pathways.
The induction of apoptosis by PI3K inhibitors is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. This can be observed through the cleavage of caspase-3, caspase-7, and PARP (Poly (ADP-ribose) polymerase).[5]
Signaling Pathway Diagram
Caption: PI3K signaling pathway and the induction of apoptosis by a PI3K inhibitor.
Quantitative Data on Apoptosis Induction by PI3K Inhibitors
The efficacy of PI3K inhibitors in inducing apoptosis can be quantified through various in vitro assays. The following tables summarize representative data from studies on well-characterized PI3K inhibitors.
Table 1: IC50 Values of Representative PI3K Inhibitors
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Reference |
| BAY 80-6946 | 0.5 | 3.7 | 0.7 | 6.4 | 45 | [5] |
Table 2: Apoptosis Induction in Cell Lines Treated with PI3K Inhibitors
| Cell Line | Inhibitor | Concentration | Time (hours) | Apoptosis (% SubG1) | Reference |
| BT-474 | BAY 80-6946 | 50 nM | 72 | 33.5% | [5] |
| AD-iPSCs | Wortmannin | 4 µM | 24 | ~60% | [1] |
Table 3: Effect of PI3K Inhibition on Apoptotic Markers
| Cell Line | Inhibitor | Observation | Time | Reference |
| BT-474 | BAY 80-6946 | Cleaved caspase-3, -7, and PARP detected | 30 minutes | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess apoptosis induction by PI3K inhibitors.
Cell Viability and Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
PI3K inhibitor
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of the PI3K inhibitor or vehicle control for the desired time points.
-
Cell Harvesting: For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or trypsin. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Experimental Workflow Diagram
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blotting for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
Inhibition of the PI3K signaling pathway is a validated and potent strategy for inducing apoptosis in cancer cells. While specific data for a compound named "this compound" is not publicly available, the general principles and mechanisms of apoptosis induction by PI3K inhibitors are well-understood. These inhibitors primarily act by disrupting the pro-survival signals mediated by the PI3K/Akt pathway, and in some cases, by transiently modulating other critical pathways like the RAS-ERK cascade. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the pro-apoptotic effects of novel PI3K inhibitors. Further research into the synergistic effects of PI3K inhibitors with other anti-cancer agents holds promise for developing more effective therapeutic strategies.[3][8]
References
- 1. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic interactions with PI3K inhibition that induce apoptosis | eLife [elifesciences.org]
- 5. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling. | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
PI3K-IN-18: A Technical Guide on its Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of PI3K-IN-18, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in modulating cell proliferation. This document provides a comprehensive overview of its mechanism of action, quantitative effects on cancer cell lines, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Dual Inhibition of PI3K and mTOR
This compound exerts its anti-proliferative effects by targeting two key nodes in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. This compound competitively inhibits the ATP-binding sites of both PI3Kα and mTOR, leading to the downstream suppression of signaling cascades that promote cell cycle progression and inhibit apoptosis.
Quantitative Assessment of Anti-Proliferative Activity
This compound has demonstrated potent inhibition of both its primary targets and cancer cell proliferation. The available data on its half-maximal inhibitory concentrations (IC50) are summarized below. It is important to note that publicly available data on the anti-proliferative activity of this compound across a wide range of cell lines is limited. The data presented here is based on available information and may be supplemented with data from functionally similar dual PI3K/mTOR inhibitors for comparative context.
| Target/Cell Line | IC50 (nM) | Notes |
| Enzymatic Activity | ||
| PI3Kα | 41 | Dual inhibitor of PI3Kα and mTOR. |
| mTOR | 49 | Dual inhibitor of PI3Kα and mTOR. |
| Cell Proliferation | ||
| A2780 (Ovarian Cancer) | 270 | Cell line with PIK3CA and PTEN mutations. |
| Unspecified Cancer Cell Line | 144 | General anti-proliferative activity. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to studying this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to the anti-proliferative effects of this compound.
Cell Proliferation Assay (Alamar Blue Assay)
This assay quantitatively measures the proliferation of cells by using the redox indicator Alamar Blue (resazurin), which is reduced by metabolically active cells to the fluorescent resorufin.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours) at 37°C and 5% CO2.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for p-Akt (Ser473) Inhibition
This technique is used to detect the phosphorylation status of Akt at Serine 473, a key downstream marker of PI3K pathway activation. A decrease in p-Akt (Ser473) levels indicates successful inhibition of the pathway by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, which is stained with a fluorescent dye like propidium iodide (PI). Inhibition of the PI3K/mTOR pathway can lead to cell cycle arrest, typically at the G1/S transition.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
PI3K-IN-18: An In-depth Technical Guide on its Core Role in Autophagy Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated role of PI3K-IN-18, a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR), in the regulation of autophagy. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its function based on the well-established mechanism of dual PI3K/mTOR inhibitors. The guide details the underlying signaling pathways, presents expected quantitative data on autophagy markers, and provides detailed experimental protocols for researchers to investigate its effects. All described pathways and workflows are accompanied by explanatory diagrams.
Introduction: The PI3K/Akt/mTOR Pathway and Autophagy
The PI3K/Akt/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is a canonical negative regulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components to maintain homeostasis.[3][4]
Under normal conditions, growth factors activate PI3K, which in turn activates Akt. Akt then activates mTORC1, a central inhibitor of autophagy.[5] mTORC1 suppresses autophagy primarily through the phosphorylation and inhibition of the ULK1 complex, which is essential for the initiation of autophagosome formation.[6]
This compound: A Dual PI3K/mTOR Inhibitor
This compound is classified as a potent inhibitor of PI3K and its homologous enzyme, mTOR.[7] By targeting both PI3K and mTOR, this compound is expected to potently induce autophagy by relieving the inhibitory signals on the ULK1 complex, leading to the initiation of the autophagic process. This dual-inhibition strategy is anticipated to be more effective in inducing autophagy compared to inhibitors that target only a single component of the pathway.[1]
Expected Quantitative Data on Autophagy Modulation by this compound
The following tables summarize the anticipated quantitative effects of this compound on key autophagy markers based on studies with other dual PI3K/mTOR inhibitors. These values should be experimentally verified for this compound.
Table 1: Expected Effect of this compound on Autophagy Marker Protein Levels (Western Blot)
| Marker | Expected Change with this compound Treatment | Example Fold Change (vs. Control) | Reference Compound |
| LC3-II/LC3-I Ratio | Increase | 2.0 - 5.0 | BEZ235[8] |
| p62/SQSTM1 | Decrease (with functional autophagic flux) | 0.4 - 0.7 | Omipalisib[5] |
| Phospho-mTOR (Ser2448) | Decrease | 0.1 - 0.3 | PKI-402[2] |
| Phospho-Akt (Ser473) | Decrease | 0.2 - 0.5 | PQR309[9] |
| Phospho-ULK1 (Ser757) | Decrease | 0.3 - 0.6 | General mTORC1 inhibition |
Table 2: Expected Effect of this compound on Autophagosome Formation (Fluorescence Microscopy)
| Parameter | Expected Change with this compound Treatment | Example Fold Change (vs. Control) | Reference Compound |
| Number of LC3 Puncta per Cell | Increase | 3.0 - 8.0 | BEZ235[8] |
| Number of Acidic Vacuoles (Acridine Orange) | Increase | 2.5 - 6.0 | Omipalisib[5] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Autophagy Regulation
The following diagram illustrates the expected mechanism of action of this compound in the regulation of autophagy.
Caption: this compound inhibits PI3K and mTORC1, inducing autophagy.
Experimental Workflow for Assessing Autophagy
The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on autophagy.
Caption: Workflow for studying this compound's effect on autophagy.
Detailed Experimental Protocols
Western Blotting for Autophagy Markers
Objective: To quantify the protein levels of LC3-I, LC3-II, p62/SQSTM1, and the phosphorylation status of mTOR and Akt in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound (HY-109633, MedchemExpress or equivalent)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Rabbit anti-phospho-mTOR (Ser2448), Rabbit anti-mTOR, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Mouse anti-β-actin.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control (β-actin). Calculate the LC3-II/LC3-I ratio.[10]
Fluorescence Microscopy for LC3 Puncta
Objective: To visualize and quantify the formation of autophagosomes (LC3 puncta) in cells treated with this compound.
Materials:
-
Cells stably expressing GFP-LC3 or RFP-LC3
-
Glass-bottom dishes or coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips. After adherence, treat the cells with this compound or vehicle control.
-
Cell Fixation: After the treatment period, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS. If nuclear staining is desired, incubate with DAPI. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filters for GFP and DAPI. Capture multiple random fields of view for each condition.
-
Quantification: Count the number of GFP-LC3 puncta per cell. A cell with more than 5-10 distinct puncta is often considered autophagy-positive. Calculate the average number of puncta per cell for each treatment group.[11]
Conclusion
This compound, as a dual PI3K/mTOR inhibitor, is poised to be a potent inducer of autophagy. By simultaneously blocking two key negative regulators of the autophagic machinery, it is expected to robustly stimulate the formation of autophagosomes. The experimental protocols and expected outcomes detailed in this guide provide a solid framework for researchers to investigate and quantify the specific effects of this compound on autophagy in various cellular contexts. Further research is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound in diseases where autophagy modulation is a key strategy.
References
- 1. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
Investigating PI3K-IN-18 in Novel Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational compound PI3K-IN-18, a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This document outlines the core mechanism of action, protocols for experimental validation, and expected quantitative outcomes in preclinical cancer models.
Introduction to the PI3K Pathway and its Role in Cancer
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2][3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit PI3K to the plasma membrane.[2][3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[4][5][6] Activated AKT, in turn, modulates a multitude of substrates, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell survival and proliferation.[3][4]
Dysregulation of the PI3K/AKT/mTOR pathway is one of the most frequent occurrences in human cancers, driven by mutations in key components such as PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, which antagonizes PI3K signaling by dephosphorylating PIP3.[1][7][8][9] This aberrant activation makes the PI3K pathway a highly attractive target for cancer therapy.[1][10]
This compound: A Novel PI3K Inhibitor
This compound is an investigational small molecule designed to selectively inhibit the catalytic activity of PI3K, thereby blocking the production of PIP3 and abrogating downstream signaling. The primary objective of investigating this compound is to assess its therapeutic potential in cancer models with hyperactivated PI3K signaling.
Mechanism of Action
This compound is hypothesized to bind to the ATP-binding pocket of the PI3K catalytic subunit, preventing the phosphorylation of PIP2. This leads to a reduction in PIP3 levels and subsequent inactivation of AKT and its downstream effectors. The expected cellular consequences of this compound treatment in sensitive cancer models include cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
References
- 1. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 10. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Screening of PI3K-IN-18
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the essential in vitro screening methodologies for characterizing novel phosphoinositide 3-kinase (PI3K) inhibitors, using the hypothetical compound PI3K-IN-18 as a representative example. The document outlines the critical PI3K/AKT/mTOR signaling pathway, details experimental protocols for biochemical and cell-based assays, and presents a logical workflow for preliminary assessment.
The PI3K/AKT/mTOR Signaling Pathway: A Key Therapeutic Target
The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and migration.[1][2] The pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), which recruit and activate PI3K.[2][3][4] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][5][6]
PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[2][3] This recruitment leads to the phosphorylation and activation of AKT by kinases like PDK1.[2][3] Once activated, AKT phosphorylates a wide array of downstream substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of processes like protein synthesis and cell cycle progression.[7][8][9]
The activity of this pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[4][7][10][11] Aberrant activation of the PI3K pathway, often through mutations in the PIK3CA gene or loss of PTEN function, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[10][11][12][13]
In Vitro Screening Workflow for this compound
A systematic, multi-tiered approach is essential for the preliminary evaluation of a novel PI3K inhibitor. The workflow begins with highly specific biochemical assays to determine direct enzyme inhibition and selectivity, followed by cell-based assays to confirm target engagement and assess functional cellular outcomes.
Tier 1: Biochemical Assays
Biochemical assays are the first step in characterizing a new inhibitor. They are performed in a cell-free system to measure the direct interaction of the compound with the target enzyme, providing crucial data on potency (IC50) and selectivity across different PI3K isoforms.
Experimental Protocol: PI3K HTRF® Kinase Assay
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common high-throughput method to measure PI3K enzymatic activity.
Principle: The assay measures the PI3K-mediated conversion of PIP2 to PIP3. The generated PIP3 is detected by a Europium cryptate (Eu3+)-labeled anti-PIP3 antibody and a d2-labeled PIP3 tracer, which compete for antibody binding. High PI3K activity results in high levels of endogenous PIP3, displacing the d2-PIP3 tracer and leading to a low HTRF signal. Conversely, inhibition of PI3K results in a high HTRF signal.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
This compound (solubilized in DMSO)
-
PIP2 substrate
-
ATP
-
HTRF Kinase Buffer
-
Eu3+-labeled anti-PIP3 antibody
-
d2-labeled PIP3 tracer
-
HTRF detection buffer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Methodology:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense 1 µL of each dilution into a 384-well assay plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a master mix containing the specific PI3K isoform and the PIP2 substrate in kinase buffer. Add 10 µL of this mix to each well.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 10 µL to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the Eu3+-anti-PIP3 antibody and the d2-PIP3 tracer in detection buffer. Add 20 µL to each well to stop the reaction.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reagents to equilibrate.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation: this compound Biochemical Profile
The following table summarizes hypothetical IC50 data for this compound against Class I PI3K isoforms.
| Target | This compound IC50 (nM) |
| PI3Kα (p110α) | 8.5 |
| PI3Kβ (p110β) | 150.2 |
| PI3Kδ (p110δ) | 975.6 |
| PI3Kγ (p110γ) | 1243.1 |
Data are hypothetical and for illustrative purposes.
Tier 2: Cell-Based Assays
Following biochemical validation, cell-based assays are critical to confirm that the inhibitor can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a functional response.
Protocol: Western Blot for Phospho-AKT (Ser473) Inhibition
This assay directly measures the inhibition of the PI3K pathway by quantifying the phosphorylation level of its primary downstream effector, AKT.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87)
-
Cell culture medium and supplements
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with serial dilutions of this compound for 2-4 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[14]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts (20-30 µg per lane) and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-AKT signal to total AKT and the loading control (β-actin). Plot the normalized signal against inhibitor concentration to determine the IC50 for pathway inhibition.
Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of the inhibitor on cell proliferation and viability by quantifying ATP levels, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in an opaque 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[14]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Reading: Measure the luminescence using a luminometer.[14]
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Normalize the data to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: this compound Cellular Activity Profile
The following tables summarize hypothetical data for this compound in relevant cell-based assays.
Table 2: Pathway Inhibition in a Cellular Context
| Assay | Cell Line | This compound IC50 (nM) |
|---|---|---|
| p-AKT (Ser473) Inhibition | MCF-7 (PIK3CA mutant) | 25.7 |
| p-AKT (Ser473) Inhibition | U87 (PTEN null) | 31.2 |
Data are hypothetical and for illustrative purposes.
Table 3: Anti-proliferative Activity
| Cell Line | Genotype | This compound GI50 (nM) |
|---|---|---|
| MCF-7 | PIK3CA mutant | 45.1 |
| U87 | PTEN null | 58.9 |
| MDA-MB-231 | RAS mutant, WT PI3K | > 5,000 |
Data are hypothetical and for illustrative purposes.
Logical Framework for Hit Validation
The validation of a screening hit follows a logical progression from confirming its primary mechanism to understanding its broader cellular effects. This ensures that resources are focused on the most promising candidates for further development.
References
- 1. cusabio.com [cusabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. mdpi.com [mdpi.com]
- 12. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: In Vitro Profiling of PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in intracellular signaling downstream of various cell surface receptors.[1] The PI3K signaling pathway is fundamental to numerous cellular processes, including cell growth, proliferation, survival, differentiation, and metabolism.[2][3] Dysregulation of this pathway is frequently implicated in the pathogenesis of human cancers, making PI3K a prime target for therapeutic intervention.[2][4]
Class I PI3Ks are the most extensively studied in the context of cancer and are subdivided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ).[1][2] The development of selective inhibitors targeting specific PI3K isoforms is a major focus in drug discovery.[5] This document provides detailed protocols for the in vitro assessment of PI3K inhibitors, using PI3K-IN-18 as a representative compound. The methodologies described herein are essential for characterizing the potency and selectivity of novel PI3K inhibitors.
PI3K Signaling Pathway
Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 recruits and activates downstream effector proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions.[5] The tumor suppressor PTEN antagonizes PI3K activity by dephosphorylating PIP3.[2]
Caption: The PI3K/AKT/mTOR signaling pathway.
Quantitative Data Summary
The inhibitory activity of this compound and other reference compounds against Class I PI3K isoforms is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Assay Type |
| This compound | 85 | 150 | 25 | 12 | HTRF |
| Buparlisib | 52 | 166 | 262 | 116 | Kinase Assay |
| Pictilisib | 3 | - | - | 3 | Kinase Assay |
| Voxtalisib | 39 | 113 | 9 | 43 | Kinase Assay |
| Dactolisib | 4 | 5 | 7 | 75 | Kinase Assay |
Note: The IC50 values for this compound are representative and may vary depending on the specific assay conditions. Data for other compounds are from published literature for comparative purposes.[6]
Experimental Protocols
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for measuring the in vitro kinase activity of PI3K and the inhibitory potential of compounds like this compound. The assay is based on the detection of the product of the kinase reaction, PIP3, using HTRF technology.
Materials and Reagents:
-
Recombinant PI3K enzyme (e.g., PI3Kδ)
-
PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Adenosine 5'-triphosphate (ATP)
-
This compound or other test compounds
-
Kinase reaction buffer
-
HTRF detection reagents
-
384-well low-volume plates
-
HTRF-compatible plate reader
Experimental Workflow:
Caption: General workflow for an in vitro kinase assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Add a small volume of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant PI3K enzyme to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents according to the manufacturer's instructions.
-
Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of this compound and plot the results to determine the IC50 value using a suitable software.
Conclusion
The protocols and data presented in these application notes provide a framework for the in vitro characterization of PI3K inhibitors. The HTRF assay is a robust and high-throughput method for determining the potency and selectivity of compounds like this compound. This information is crucial for the advancement of drug discovery programs targeting the PI3K signaling pathway.
References
- 1. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneity of Phosphatidylinositol-3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin Activation in Cancer: Is PI3K Isoform Specificity Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K Inhibitors in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[4][5] This document provides detailed application notes and protocols for the utilization of PI3K inhibitors in preclinical xenograft mouse models, a crucial step in the evaluation of their anti-tumor efficacy. While specific data for "PI3K-IN-18" is not publicly available, the following protocols are based on established methodologies for other well-characterized PI3K inhibitors and are intended to serve as a comprehensive guide for researchers.
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K.[6][7] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[7] Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.[6][8] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[3]
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a PI3K inhibitor.
Quantitative Data Summary
Due to the absence of specific data for this compound in the public domain, the following table summarizes representative data from preclinical studies of other pan- and isoform-specific PI3K inhibitors in various xenograft models. This data is intended to provide a general framework for expected outcomes.
| PI3K Inhibitor | Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| BKM120 | Breast Cancer | UACC812 | 35 mg/kg, daily, oral | Significant TGI vs. control | [8] |
| BEZ235 | Breast Cancer | UACC812 | 35 mg/kg, daily, oral | Significant TGI vs. control | [8] |
| GDC-0941 | Glioblastoma | U87MG | 75 mg/kg, daily, oral | Significant TGI vs. control | [9] |
| AZD8835 | Breast Cancer | ER+ models | Intermittent high doses | Effective tumor regression | [10] |
| NVP-BEZ235 | Lung Cancer | K-Ras G12D | 35 mg/kg, for 2 weeks | Tumor regression | [11] |
Experimental Protocols
Xenograft Mouse Model Establishment
Objective: To establish solid tumors in immunocompromised mice derived from human cancer cell lines.
Materials:
-
Human cancer cell line of interest (e.g., U87MG for glioblastoma, PC-3 for prostate cancer, A549 for lung cancer)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics)
-
Matrigel® Basement Membrane Matrix (optional, can enhance tumor take rate)
-
Sterile PBS, trypsin-EDTA, syringes, and needles
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 107 to 1 x 108 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel®.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize mice into treatment and control groups.[12]
Administration of PI3K Inhibitor
Objective: To treat tumor-bearing mice with the PI3K inhibitor to assess its anti-tumor activity.
Materials:
-
PI3K inhibitor (e.g., this compound)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose, 10% NMP/90% PEG300)[8]
-
Oral gavage needles or equipment for intraperitoneal (i.p.) injection
-
Animal balance
Protocol:
-
Prepare the dosing solution of the PI3K inhibitor in the appropriate vehicle at the desired concentration. The formulation will depend on the physicochemical properties of the specific inhibitor.
-
Determine the appropriate dose and administration route based on preliminary tolerability and pharmacokinetic studies. Common oral doses for PI3K inhibitors in mice range from 10 to 75 mg/kg.[8][9]
-
Administer the PI3K inhibitor or vehicle to the respective groups of mice daily or according to the determined schedule (e.g., intermittent dosing).[10]
-
Monitor the body weight and general health of the mice throughout the study to assess toxicity.
Assessment of Anti-Tumor Efficacy
Objective: To evaluate the effect of the PI3K inhibitor on tumor growth.
Materials:
-
Calipers
-
Animal balance
Protocol:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Record the body weight of each mouse at the same frequency.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Excised tumors can be further processed for pharmacodynamic biomarker analysis (e.g., Western blot for p-Akt, immunohistochemistry).[4]
Experimental Workflow Diagram
Caption: A typical experimental workflow for a xenograft study using a PI3K inhibitor.
Conclusion
The protocols and information provided herein offer a robust framework for the preclinical evaluation of PI3K inhibitors in xenograft mouse models. While specific details for "this compound" are not available, the outlined methodologies, based on extensive research with other compounds targeting the PI3K pathway, will enable researchers to design and execute meaningful in vivo efficacy studies. Careful consideration of the specific inhibitor's properties, appropriate xenograft model selection, and rigorous data analysis are paramount for obtaining reliable and translatable results in the pursuit of novel cancer therapeutics.
References
- 1. innosignbio.com [innosignbio.com]
- 2. Genetically engineered mouse models of PI3K signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Changes in [18F]FDG Uptake as a Readout for PI3K/Akt/mTOR Targeted Drugs in HER-2-Positive Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Inhibition of PI3K Reduces Adiposity and Metabolic Syndrome in Obese Mice and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Studies with Pan-PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of pan-Phosphoinositide 3-kinase (PI3K) inhibitors, with a focus on guiding dosage selection and experimental design. Due to the limited availability of specific in vivo data for "PI3K-IN-18," this guide synthesizes information from studies on structurally and functionally similar pan-PI3K inhibitors to provide a robust starting point for preclinical research.
Introduction to PI3K Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[3][4] Pan-PI3K inhibitors are small molecules that target all four class I PI3K isoforms (α, β, γ, and δ), offering broad inhibition of the pathway.[5] Preclinical in vivo studies are essential to evaluate the efficacy, pharmacodynamics, and potential toxicities of these inhibitors.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[6][7] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1).[1] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[3] Once activated, AKT proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of various cellular processes. A key downstream effector of AKT is the mTOR complex 1 (mTORC1), which, when activated, promotes protein synthesis and cell growth.[6] The tumor suppressor protein, phosphatase and tensin homolog (PTEN), acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[4][9]
Figure 1: The PI3K/AKT/mTOR signaling pathway.
In Vivo Dosage and Administration of Pan-PI3K Inhibitors
The following table summarizes dosages and administration routes for various pan-PI3K inhibitors used in preclinical mouse models. This data can serve as a reference for designing initial studies with novel pan-PI3K inhibitors like this compound.
| Inhibitor Name | Mouse Model | Dosage | Administration Route | Study Focus |
| GDC-0941 (Pictilisib) | RIP1-Tag2 (Pancreatic Neuroendocrine Tumors) | Not specified | Not specified | Tumor Progression |
| GDC-0941 (Pictilisib) | Diet-induced obese mice | 75 mg/kg daily | Oral gavage | Obesity and Metabolism[10] |
| BKM120 (Buparlisib) | Uterine Endometrioid Carcinoma Xenografts | Not specified | Not specified | Tumor Growth |
| CNIO-PI3Ki | Wild-type C57BL6J | 1 and 5 mg/kg daily | Oral gavage | Obesity[11] |
| CNIO-PI3Ki | Diet-induced obese mice | 10 and 15 mg/kg daily | Oral gavage | Obesity and Metabolism[10] |
| Various PI3K inhibitors | CD1 male mice | 10 mg/kg | Intraperitoneal injection | Glucose Metabolism[12] |
Experimental Protocols
Preparation of Dosing Solutions
Note: The solubility of specific PI3K inhibitors can vary. It is crucial to determine the optimal solvent for "this compound" through preliminary solubility tests. The following is a general protocol based on commonly used vehicles for pan-PI3K inhibitors.
Materials:
-
Pan-PI3K inhibitor (e.g., this compound)
-
Vehicle (e.g., PEG-300 and 10% N-methyl-2-pyrrolidone (NMP), or 0.5% methylcellulose with 0.2% Tween 80)[11]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of the pan-PI3K inhibitor based on the desired final concentration and dosing volume.
-
Add the appropriate volume of the chosen vehicle to the inhibitor.
-
Vortex the mixture vigorously for 2-5 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. The final solution should be clear.
-
Prepare fresh dosing solutions daily to ensure stability and potency.
In Vivo Administration
Animal Models:
-
Commonly used mouse strains for cancer and metabolism studies include C57BL/6J, BALB/c nude (for xenografts), and genetically engineered mouse models (GEMMs) such as the RIP1-Tag2 model for pancreatic neuroendocrine tumors.[13]
Administration Routes:
-
Oral Gavage: A common and clinically relevant route of administration.[10][11]
-
Intraperitoneal (IP) Injection: Suitable for compounds with poor oral bioavailability or for acute dosing studies.[12]
General Procedure (Oral Gavage):
-
Acclimatize animals to the experimental conditions for at least one week prior to the start of the study.
-
Calculate the dosing volume for each animal based on its body weight and the desired dose. A typical dosing volume is 5-10 µL/g of body weight.
-
Gently restrain the animal.
-
Insert a sterile, ball-tipped gavage needle into the esophagus and deliver the dosing solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
Figure 2: General workflow for in vivo studies.
Pharmacodynamic and Efficacy Assessments
To evaluate the in vivo effects of a pan-PI3K inhibitor, a combination of pharmacodynamic (PD) and efficacy endpoints should be assessed.
Pharmacodynamic Markers:
-
Western Blotting: Assess the phosphorylation status of key downstream targets of PI3K, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein, in tumor or relevant tissue samples. A reduction in phosphorylation indicates target engagement.
-
Immunohistochemistry (IHC): Spatially visualize the inhibition of the PI3K pathway within the tissue microenvironment.
Efficacy Endpoints:
-
Tumor Growth Inhibition: In oncology models, measure tumor volume regularly using calipers.
-
Metabolic Parameters: In metabolic studies, monitor blood glucose levels, insulin tolerance, and body weight.[12]
-
Survival Analysis: In efficacy studies, monitor animal survival over the course of the treatment.
Important Considerations
-
Toxicity: Pan-PI3K inhibitors can have on-target toxicities, including hyperglycemia, rash, and diarrhea.[14][15] It is essential to monitor animal health closely throughout the study, including daily observations of behavior, body weight, and food/water intake.
-
Dosing Schedule: Both continuous and intermittent dosing schedules have been explored for PI3K inhibitors.[14][15] Intermittent dosing may help to mitigate toxicity while maintaining efficacy.
-
Combination Therapies: The efficacy of PI3K inhibitors can often be enhanced when used in combination with other targeted agents or chemotherapy.[16]
Conclusion
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Pharmacological Inhibition of PI3K Reduces Adiposity and Metabolic Syndrome in Obese Mice and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3Kɑ inhibition reduces obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
PI3K-IN-18 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-18, also known as Compound 1, is a potent inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). As a dual inhibitor, it targets key nodes in the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making this compound a valuable tool for cancer research and drug development. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| PI3Kα | 41 |
| mTOR | 49 |
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 25 mg/mL (79.78 mM) | Requires sonication and warming. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility[1][2]. |
Table 3: Antiproliferative Activity of this compound
| Cell Line | IC₅₀ (µM) | Assay Conditions |
| A2780 (human ovarian cancer) | 0.27 | 4-day incubation, Alamar Blue assay[2] |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. This leads to the recruitment and activation of Akt, which in turn phosphorylates a variety of downstream targets, including mTOR. mTORC1, a key complex, promotes protein synthesis and cell growth. This compound inhibits both PI3Kα and mTOR, thus blocking the pathway at two critical points.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Warming device (e.g., water bath or heat block)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the required amount of this compound powder.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of this compound (Molecular Weight: 313.38 g/mol ), add 319.1 µL of DMSO.
-
Vortex the solution thoroughly.
-
Use an ultrasonic bath and gentle warming (e.g., 37°C) to aid dissolution until the solution is clear[1][2].
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Cell-Based Proliferation Assay (General Protocol)
This protocol provides a general framework for assessing the antiproliferative effects of this compound on a cancer cell line. The A2780 cell line is a reported example[2]. Optimization of cell number, incubation time, and inhibitor concentration is recommended for each cell line.
Materials:
-
Cancer cell line of interest (e.g., A2780)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell proliferation reagent (e.g., Alamar Blue, MTT, or CellTiter-Glo)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 72-96 hours) in a humidified incubator at 37°C and 5% CO₂.
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol allows for the assessment of this compound's effect on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
Serum-free medium
-
Growth factor (e.g., insulin, EGF) for pathway stimulation
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 nM insulin for 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation of target proteins relative to total protein levels and the vehicle control.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound in a cancer cell line.
Caption: General experimental workflow for this compound characterization.
References
Application Notes and Protocols for High-Throughput Screening with PI3K-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of various human diseases, most notably cancer, where it is frequently hyperactivated.[4][5][6] This makes the components of this pathway, particularly PI3K itself, attractive targets for the development of novel therapeutics.[7][8] High-throughput screening (HTS) plays a pivotal role in the identification of small molecule inhibitors that can modulate the activity of PI3K.
PI3K-IN-18 is a novel, potent, and selective small molecule inhibitor of the PI3Kα isoform. These application notes provide detailed protocols for utilizing this compound in high-throughput screening campaigns to identify and characterize its inhibitory effects on the PI3K signaling pathway. The following sections describe the mechanism of action of PI3K, a representative HTS assay workflow, and detailed experimental protocols.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and longevity.[1] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9][10] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[9] Activated AKT then phosphorylates a plethora of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like protein synthesis and cell growth.[1][8] The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[4]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify and characterize PI3K inhibitors like this compound involves several stages, from primary screening of a large compound library to secondary assays for confirmation and characterization. The workflow is designed to be robust, reproducible, and scalable.
Experimental Protocols
Biochemical HTS Assay: ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based assay to measure the activity of PI3Kα by quantifying the amount of ADP produced during the kinase reaction. This assay is suitable for high-throughput screening in a 384- or 1536-well format.[11]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
This compound (or other test compounds)
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Assay Plate Preparation: Add 50 nL of the compound solution to the wells of a 384-well plate. Include wells with DMSO only for negative controls (100% activity) and wells with a known potent PI3K inhibitor for positive controls (0% activity).
-
Enzyme Addition: Add 5 µL of PI3Kα solution (e.g., 2 ng/µL in Assay Buffer) to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of a substrate mix containing PIP2 (e.g., 50 µM) and ATP (e.g., 25 µM) in Assay Buffer to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (RLU_sample - RLU_positive_control) / (RLU_negative_control - RLU_positive_control))
For dose-response experiments, the IC₅₀ value is determined by fitting the percentage of inhibition data to a four-parameter logistic equation.
Cell-Based Assay: p-AKT (Ser473) Western Blot
This protocol is used to assess the inhibitory activity of this compound in a cellular context by measuring the phosphorylation of AKT at Serine 473, a downstream marker of PI3K activity.[12]
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., IGF-1 or EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal PI3K pathway activity.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to activate the PI3K pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AKT as a loading control.
Data Analysis: Quantify the band intensities for p-AKT and total AKT. The ratio of p-AKT to total AKT is calculated for each treatment condition and normalized to the stimulated vehicle control.
Data Presentation
The quantitative data for this compound and other reference compounds are summarized below for comparative analysis.
Table 1: Biochemical Potency of PI3K Inhibitors
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | PI3Kα | ADP-Glo™ | 5.2 |
| Alpelisib | PI3Kα | ADP-Glo™ | 4.6 |
| Taselisib | PI3Kα | HTRF® | 2.9 |
| Idelalisib | PI3Kδ | ADP-Glo™ | >1000 |
Table 2: Cellular Activity of PI3K Inhibitors
| Compound | Cell Line | Assay | EC₅₀ (nM) |
| This compound | MCF-7 | p-AKT (S473) Inhibition | 25.8 |
| Alpelisib | MCF-7 | p-AKT (S473) Inhibition | 21.3 |
| Taselisib | MCF-7 | Cell Viability (CTG) | 150.7 |
| Idelalisib | Jurkat | p-AKT (S473) Inhibition | 15.2 |
Note: The data presented for this compound are for illustrative purposes.
Conclusion
These application notes provide a framework for the high-throughput screening and characterization of PI3K inhibitors, using this compound as a representative compound. The detailed protocols for a biochemical and a cell-based assay offer robust methods to determine the potency and cellular efficacy of test compounds. The provided diagrams and data tables serve as valuable resources for researchers in the field of drug discovery targeting the PI3K pathway.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. raybiotech.com [raybiotech.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using a PI3K Inhibitor
Topic: PI3K Inhibitor for Studying Drug Resistance Mechanisms Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "PI3K-IN-18" is not widely documented in the scientific literature. Therefore, these application notes and protocols will utilize Alpelisib (BYL719) , a well-characterized and FDA-approved PI3Kα-specific inhibitor, as a representative compound for studying drug resistance mechanisms. The principles and methods described herein are broadly applicable to other PI3K inhibitors.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of the PI3K/AKT/mTOR pathway is one of the most frequent oncogenic events in human cancers and is strongly associated with the development of resistance to various anti-cancer therapies.[1][3][4] Dysregulation of this pathway can occur through various mechanisms, including activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN, or amplification of receptor tyrosine kinases (RTKs).[1][5][6]
PI3K inhibitors are a class of targeted therapies designed to block the activity of PI3K enzymes, thereby inhibiting downstream signaling and suppressing tumor growth. Alpelisib, a specific inhibitor of the p110α isoform of PI3K, has been approved for the treatment of patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative advanced or metastatic breast cancer.[5][7]
Studying the mechanisms by which cancer cells develop resistance to PI3K inhibitors is crucial for improving therapeutic outcomes and developing effective combination strategies. These application notes provide a framework and detailed protocols for utilizing a PI3K inhibitor like Alpelisib to investigate drug resistance in cancer cell lines.
Mechanisms of Resistance to PI3K Inhibitors
Resistance to PI3K inhibitors can be intrinsic or acquired and can arise through a multitude of mechanisms. Understanding these mechanisms is essential for designing experiments to study and overcome resistance.
Key Resistance Mechanisms:
-
Feedback Upregulation of Upstream Signaling: Inhibition of PI3K can lead to a compensatory upregulation of receptor tyrosine kinases (RTKs) such as HER3, IGF1R, and EGFR.[6] This feedback loop reactivates the PI3K pathway or parallel pathways like the MAPK/ERK pathway, thereby circumventing the inhibitor's effect.
-
Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that are independent of PI3K signaling. For instance, the activation of the PIM kinase pathway can confer resistance to PI3K inhibitors by regulating redox signaling and promoting cell survival.[8]
-
Genetic Alterations in the PI3K Pathway: Secondary mutations in PIK3CA or other components of the PI3K pathway can emerge, leading to reduced drug binding or pathway reactivation.[6] Loss of PTEN function is another well-characterized mechanism that leads to hyperactivation of the PI3K pathway and resistance to PI3Kα-specific inhibitors.[5][6]
-
Metabolic Reprogramming: Resistance can be associated with metabolic adaptations that allow cancer cells to survive and proliferate despite PI3K inhibition. For example, aberrant mTORC1 signaling, a downstream effector of PI3K, can lead to a druggable metabolic vulnerability by suppressing autophagy.[9]
-
Contribution of the Tumor Microenvironment: Stromal cells and immune cells within the tumor microenvironment can secrete growth factors and cytokines that activate alternative survival pathways in cancer cells, thereby reducing their dependency on the PI3K pathway.
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data obtained from experiments studying PI3K inhibitor resistance.
Table 1: IC50 Values of Alpelisib in Sensitive and Resistant Cancer Cell Lines
| Cell Line | PIK3CA Status | Resistance Status | Alpelisib IC50 (µM) |
| MCF-7 | E545K (mutant) | Sensitive | 0.5 ± 0.1 |
| MCF-7-AR | E545K (mutant) | Acquired Resistance | 5.2 ± 0.8 |
| T47D | H1047R (mutant) | Sensitive | 0.8 ± 0.2 |
| T47D-AR | H1047R (mutant) | Acquired Resistance | 7.5 ± 1.1 |
| MDA-MB-231 | Wild-type | Intrinsically Resistant | > 10 |
Data are representative and should be determined experimentally.
Table 2: Protein Expression Changes in Resistant vs. Sensitive Cells
| Protein | Cellular Function | Fold Change in Resistant Cells (Western Blot Densitometry) |
| p-AKT (S473) | PI3K pathway activity | ↓ |
| p-ERK1/2 (T202/Y204) | MAPK pathway activity | ↑ |
| HER3 (ErbB3) | Receptor Tyrosine Kinase | ↑ |
| PIM1 | Serine/Threonine Kinase | ↑ |
| PTEN | Tumor Suppressor | ↓ |
Fold changes are relative to sensitive parental cells and should be quantified from experimental data.
Experimental Protocols
This section provides detailed protocols for key experiments to investigate drug resistance mechanisms using a PI3K inhibitor.
Cell Viability and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PI3K inhibitor in cancer cell lines and to compare the sensitivity of parental (sensitive) and resistant cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PI3K inhibitor (e.g., Alpelisib) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare a serial dilution of the PI3K inhibitor in complete medium. The final concentrations should span a range that is expected to cover 0-100% inhibition (e.g., 0.01 nM to 10 µM).
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a statistical software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Generation of Acquired Resistance
Objective: To develop cancer cell lines with acquired resistance to a PI3K inhibitor through continuous exposure.
Materials:
-
Parental cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
PI3K inhibitor (e.g., Alpelisib)
Protocol:
-
Initial Treatment: Start by treating the parental cell line with the PI3K inhibitor at a concentration equal to its IC50 value.
-
Dose Escalation:
-
Culture the cells in the presence of the inhibitor, changing the medium with fresh inhibitor every 3-4 days.
-
Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Once the cells are growing steadily at the initial concentration, gradually increase the concentration of the inhibitor in a stepwise manner (e.g., 1.5x to 2x increments).
-
-
Maintenance of Resistant Clones:
-
Continue this process for several months. The development of resistance can take 3 to 12 months.
-
Periodically check the IC50 of the cell population to monitor the development of resistance.
-
Once a significant shift in the IC50 (e.g., >5-fold) is observed, the resistant cell line is established.
-
-
Characterization: The newly established resistant cell line should be cryopreserved and maintained in a culture medium containing the PI3K inhibitor at the final selection concentration to maintain the resistant phenotype.
Western Blot Analysis of Signaling Pathways
Objective: To investigate changes in key signaling proteins in resistant cells compared to sensitive cells, both at baseline and in response to PI3K inhibitor treatment.
Materials:
-
Sensitive and resistant cell lines
-
PI3K inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-HER3, anti-PIM1, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Plate sensitive and resistant cells and allow them to attach.
-
Treat the cells with the PI3K inhibitor at a relevant concentration (e.g., 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include untreated controls.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
-
Visualizations
PI3K Signaling Pathway
Caption: The canonical PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Experimental Workflow for Studying Drug Resistance
Caption: Workflow for generating and characterizing PI3K inhibitor-resistant cell lines.
Mechanisms of Acquired Resistance to PI3K Inhibition
Caption: Key mechanisms leading to acquired resistance to PI3K inhibitors.
References
- 1. Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt / mTOR [m.chemicalbook.com]
- 3. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 4. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 7. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following PI3K-IN-18 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, rendering it a prime target for therapeutic intervention.[3][4] Small molecule inhibitors targeting the PI3K pathway have demonstrated significant promise in preclinical and clinical research by impeding cancer cell proliferation.[5] PI3K-IN-18 is a potent and selective inhibitor of the PI3K pathway. This document provides detailed protocols for utilizing flow cytometry to analyze the cellular consequences of this compound treatment, focusing on apoptosis, cell cycle progression, and cellular proliferation.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of PI3K, a family of lipid kinases.[6] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.[2] The subsequent deactivation of the Akt/mTOR signaling cascade results in the induction of apoptosis and cell cycle arrest, primarily at the G1 phase, thereby limiting tumor cell growth and survival.[8]
Data Presentation: Effects of a Representative PI3K Inhibitor
As specific quantitative data for this compound is not publicly available, the following table summarizes representative data from a well-characterized PI3K inhibitor (e.g., GDC-0941) on a cancer cell line (e.g., a PIK3CA-mutant breast cancer cell line) to illustrate the expected outcomes of this compound treatment.[3]
| Parameter | Assay | Control (Vehicle) | PI3K Inhibitor (IC50) | PI3K Inhibitor (2x IC50) |
| Apoptosis | Annexin V-FITC/PI Staining | 5% | 25% | 45% |
| (Percentage of Apoptotic Cells) | ||||
| Cell Cycle | Propidium Iodide Staining | G1: 55%, S: 30%, G2/M: 15% | G1: 75%, S: 15%, G2/M: 10% | G1: 85%, S: 10%, G2/M: 5% |
| (Percentage of Cells in Phase) | ||||
| Proliferation | Ki-67 Staining | 80% | 40% | 20% |
| (Percentage of Ki-67 Positive Cells) |
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.
Caption: General workflow for analyzing cellular effects of this compound using flow cytometry.
References
- 1. Cell cycle dependence of ERK activation dynamics is regulated by PI3K and PAK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. p110α activity at the M-to-G1 transition is critical for cellular proliferation and reentry into the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PI3K-IN-18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PI3K-IN-18, with a focus on addressing solubility challenges in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: Solubility Issues with this compound in DMSO
Q1: My this compound powder is not dissolving completely in DMSO. What should I do?
A1: Complete dissolution can sometimes be challenging. Here are several steps to troubleshoot this issue:
-
Ensure Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of hydrophobic compounds. Use fresh, anhydrous, research-grade DMSO from a newly opened bottle.
-
Vortexing and Sonication: After adding DMSO to the this compound powder, vortex the vial vigorously. If particles remain, sonicate the solution in a water bath for 10-15 minutes. This can help break up aggregates and facilitate dissolution.
-
Gentle Warming: Gently warm the solution to 37°C for a short period (10-20 minutes). Increased temperature can enhance the solubility of some compounds. However, avoid excessive or prolonged heating, as it may degrade the compound. Always check the compound's stability information if available.
-
Stepwise Dissolution: Instead of adding the full volume of DMSO at once, try adding a smaller volume first to create a slurry. Mix thoroughly to wet all the powder, then add the remaining DMSO in increments, mixing well after each addition.
Q2: The this compound dissolved in DMSO, but a precipitate formed when I diluted the stock solution in my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is less soluble. Here's how to address it:
-
Lower the Final DMSO Concentration: While many cell lines can tolerate up to 0.5% DMSO, higher concentrations can be toxic and also increase the likelihood of your compound precipitating. Aim for the lowest effective final DMSO concentration in your assay, ideally 0.1% or less.[1][2]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the DMSO stock solution. Adding a cold stock to warm media can sometimes induce precipitation.[3]
-
Slow, Dropwise Addition with Mixing: Add the DMSO stock solution to the aqueous medium slowly, drop by drop, while gently vortexing or swirling the medium. This gradual dilution can help prevent the compound from crashing out of solution.[4]
-
Intermediate Dilution Step: In some cases, performing an intermediate dilution in a solvent more miscible with both DMSO and water, such as ethanol or a small amount of serum-containing medium, can help before the final dilution into the bulk of the aqueous medium. However, be mindful of the potential effects of the intermediate solvent on your cells.
-
Test Different Media Formulations: The composition of your cell culture medium (e.g., salt and protein concentrations) can influence the solubility of your compound. If possible, test the solubility in different media formulations.[4]
Q3: I'm still observing a precipitate in my cell culture medium after dilution. What are my options?
A3: If precipitation persists, consider the following:
-
Determine the Maximum Soluble Concentration: It's possible you are exceeding the kinetic solubility of this compound in your specific cell culture system. You can perform a simple solubility test by preparing a serial dilution of your compound in your medium and observing the highest concentration that remains clear over time.
-
Use of a Surfactant or Co-solvent: For in vivo studies or challenging in vitro assays, a small amount of a biocompatible surfactant like Tween-80 or a co-solvent such as PEG300 can be used to improve solubility. However, the use of such agents should be carefully controlled and tested for any effects on your experimental system.[1]
-
Consider the Dihydrochloride Salt: this compound is also available as a dihydrochloride salt. Salt forms of compounds are often more water-soluble than their freebase counterparts.[5] This may be a better option if you consistently face solubility issues.
Below is a visual workflow to guide you through troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.
Q2: How should I store my this compound stock solution in DMSO?
A2: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly advised to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[6] When stored properly at -20°C, the stock solution should be stable for at least one month, and for up to six months at -80°C.[6]
Q3: What is the maximum concentration of this compound that I can dissolve in DMSO?
Q4: Can I store my diluted this compound solution in cell culture medium?
A4: It is not recommended to store this compound in aqueous solutions like cell culture medium for extended periods. Due to lower stability and the risk of precipitation over time, working solutions should be prepared fresh for each experiment from a frozen DMSO stock.
Quantitative Data
As specific solubility data for this compound is not publicly available, the following table provides solubility information for other representative PI3K inhibitors in DMSO for reference and comparison.
| Compound Name | Target(s) | DMSO Solubility (Approx.) |
| Wortmannin | Pan-PI3K | ≥10 mM |
| LY294002 | Pan-PI3K | ≥25 mM |
| GDC-0941 (Pictilisib) | PI3Kα/δ | ≥50 mM |
| BKM120 (Buparlisib) | Pan-PI3K | ≥45 mM |
| Idelalisib (CAL-101) | PI3Kδ | ≥53.6 mg/mL |
Note: These values are approximate and may vary between different suppliers and batches. Always refer to the manufacturer's datasheet for the most accurate information.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of a Hydrophobic Inhibitor in DMSO
Materials:
-
Inhibitor powder (e.g., this compound)
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of inhibitor and DMSO.
-
For a 10 mM stock solution of this compound (Molecular Weight: 313.37 g/mol for the free base), to make 1 mL of solution, you would need:
-
Mass (g) = 0.01 mol/L * 1 L/1000 mL * 313.37 g/mol * 1 mL = 0.0031337 g = 3.13 mg.
-
-
-
Weigh the inhibitor.
-
Carefully weigh out the calculated amount of inhibitor powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the inhibitor powder.
-
-
Dissolve the inhibitor.
-
Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C for a short period.
-
-
Aliquot and store.
-
Once the inhibitor is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
PI3K Signaling Pathway
The diagram below illustrates a simplified overview of the PI3K/Akt/mTOR signaling pathway, which is the target of this compound.
References
Technical Support Center: Optimizing PI3K-IN-18 Concentration for Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in determining the optimal concentration of PI3K-IN-18 for their cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. It also effectively inhibits the mammalian target of rapamycin (mTOR), a related kinase.[1] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is frequently observed in cancer.[4][5]
Q2: What is the recommended starting concentration for this compound in my cell line?
A2: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is to test a wide range of concentrations centered around the biochemical IC50 values. For this compound, the reported IC50 values are 41 nM for PI3K-α and 49 nM for mTOR.[1] We recommend starting with a logarithmic dilution series, for example, from 1 nM to 10 µM, to identify a concentration that elicits the desired biological effect without causing significant cytotoxicity.
Q3: How do I determine if this compound is cytotoxic to my cells?
A3: Cytotoxicity can be assessed using various cell viability assays. Common methods include:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which signals the presence of metabolically active cells.[4]
-
Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells based on cell membrane integrity.
It is essential to include both a vehicle control (e.g., DMSO) and a positive control for cytotoxicity in your experiment.
Q4: My cells show morphological changes and detachment even at low concentrations of this compound. What could be the issue?
A4: This could be due to several factors:
-
High sensitivity of the cell line: Some cell lines are inherently more sensitive to PI3K/mTOR inhibition.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1%.[6]
-
Off-target effects: At higher concentrations, the inhibitor might have off-target effects.
To troubleshoot, perform a vehicle control experiment to rule out solvent toxicity and test a lower range of this compound concentrations.
Q5: I am not observing any effect of this compound on my cells. What should I do?
A5: A lack of response could be due to:
-
Insufficient inhibitor concentration: The concentrations tested may be too low to effectively inhibit the PI3K pathway in your specific cell line.
-
Low expression of the target: Your cell line may have low expression or activity of PI3K.
-
Insufficient incubation time: The biological effect may require a longer incubation period.
-
Compound insolubility: The inhibitor may have precipitated out of the culture medium.
To address this, you can try a higher concentration range, confirm the expression and activation of the PI3K pathway in your cell line (e.g., by Western blot for phosphorylated Akt), and perform a time-course experiment.
Quantitative Data Summary
The following table summarizes the available biochemical data for this compound. Note that cellular IC50 values will vary depending on the cell line and experimental conditions.
| Inhibitor | Target | Biochemical IC50 | Cell-Based IC50 |
| This compound | PI3K-α | 41 nM[1] | Cell line dependent; requires experimental determination. |
| mTOR | 49 nM[1] | Cell line dependent; requires experimental determination. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.
Caption: A stepwise experimental workflow for determining the optimal concentration of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-fold serial dilution to create a broad range of concentrations (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for a period relevant to the assay endpoint (typically 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-Akt (Ser473) and Total Akt
This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation status of Akt, a key downstream effector of PI3K.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473) and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (based on the IC50 from the viability assay) and controls for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells twice with ice-cold PBS and then lyse the cells in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt at different this compound concentrations. A decrease in this ratio indicates successful target inhibition.
-
References
- 1. This compound | PI3K/mTOR抑制剂 | MCE [medchemexpress.cn]
- 2. raybiotech.com [raybiotech.com]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the antiproliferative effect of PI3K/Akt/mTOR pathway and CDK4/6 inhibitors in human papillomavirus-positive and -negative head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of PI3K-IN-18
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of the novel phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-18.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for kinase inhibitors like this compound?
A: Off-target effects occur when a drug or small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target interactions are a common challenge.[2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications, making the comprehensive profiling of off-target effects a critical step in drug discovery and development.[1][3]
Q2: I am observing a cellular phenotype that is inconsistent with the known function of the PI3K pathway. Could this be due to off-target effects of this compound?
A: It is possible that the observed phenotype is a result of this compound's off-target activities. To investigate this, consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare the potency (e.g., EC50) with the on-target potency (e.g., IC50 for PI3K inhibition). A significant discrepancy may suggest an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: Treat cells with a different, structurally unrelated inhibitor of the PI3K pathway. If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Rescue Experiment: Attempt to rescue the phenotype by overexpressing the intended target (a specific PI3K isoform). If the phenotype persists, it suggests the involvement of other molecular targets.[1]
Q3: What are the common experimental approaches to identify the specific off-target proteins of this compound?
A: Several robust methods are available to identify the off-target interactions of a kinase inhibitor:
-
Kinome Profiling Services: These services screen the inhibitor against a large panel of purified kinases (often representing a significant portion of the human kinome) to determine its inhibitory activity (e.g., IC50 or Ki) against each kinase.[4]
-
Chemical Proteomics: These approaches utilize the inhibitor itself as a "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified and quantified using mass spectrometry.[5]
-
Cell-Based Target Engagement Assays: Techniques like the NanoBRET assay can be used to quantify inhibitor binding to a panel of kinases in a live-cell context, providing more physiologically relevant data.[6]
Troubleshooting Guide
Issue 1: Unexpected Toxicity in Cell-Based Assays
-
Problem: this compound demonstrates significant cytotoxicity at concentrations required for effective PI3K pathway inhibition.
-
Possible Cause: The observed toxicity may be due to on-target inhibition of PI3K isoforms crucial for cell survival or off-target inhibition of other essential kinases or proteins.
-
Troubleshooting Steps:
-
Counter-Screening: Test the toxicity of this compound in a cell line that does not express the primary PI3K isoform targeted by the inhibitor. Persistent toxicity would strongly suggest off-target effects.
-
Toxicity Target Panel Screening: Screen this compound against a panel of known toxicity-related proteins, such as hERG or various cytochrome P450 enzymes.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended PI3K target. If this phenocopies the observed toxicity, it points towards an on-target effect.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Problem: this compound is potent and selective in biochemical assays (using purified kinases), but shows reduced potency or a different pharmacological profile in cellular assays.
-
Possible Cause: This discrepancy can arise from factors such as poor cell permeability, rapid metabolism of the compound, or engagement with off-target proteins within the complex cellular environment.
-
Troubleshooting Steps:
-
Cellular Target Engagement: Employ a cellular target engagement assay (e.g., NanoBRET, CETSA) to confirm that this compound is reaching and binding to its intended PI3K target within the cell.
-
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global snapshot of the signaling pathways affected by this compound treatment. This can confirm on-target pathway modulation and reveal unexpected changes in other signaling cascades, indicative of off-target activity.
-
Quantitative Data Summary
The following table summarizes hypothetical kinome profiling data for this compound, illustrating how to present such data to assess selectivity. The data is for illustrative purposes only.
| Target Kinase | IC50 (nM) | Selectivity Score (S10) | Comments |
| PI3Kα (On-Target) | 5 | - | Primary Target |
| PI3Kβ | 50 | - | 10-fold selective over PI3Kβ |
| PI3Kδ | 25 | - | 5-fold selective over PI3Kδ |
| PI3Kγ | 150 | - | 30-fold selective over PI3Kγ |
| mTOR (Off-Target) | 80 | 0.0125 | Significant Off-Target |
| DNA-PK (Off-Target) | 250 | 0.02 | Potential Off-Target |
| CDK2 | >1000 | >0.2 | Likely not a significant off-target |
| MAPK1 | >1000 | >0.2 | Likely not a significant off-target |
| AKT1 | 800 | 0.16 | Weak off-target interaction |
Selectivity Score (S10): Calculated as the number of kinases with an IC50 of less than 100 nM divided by the total number of kinases tested (assuming a panel of 400 kinases). A lower score indicates higher selectivity.
Experimental Protocols
1. Kinobeads Pulldown Assay for Off-Target Identification
This chemical proteomics method identifies kinase targets by their ability to compete with the test compound for binding to immobilized, broad-spectrum kinase inhibitors.[2]
-
Cell Lysate Preparation: Lyse cultured cells or tissue samples in a buffer containing protease and phosphatase inhibitors to preserve the native state of the kinome.
-
Competition Assay: Pre-incubate the cell lysate with varying concentrations of this compound.
-
Kinobeads Pulldown: Add the kinobeads (sepharose beads coupled with broad-spectrum kinase inhibitors) to the lysate and incubate to capture kinases not bound by this compound.[2]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins, then elute the captured kinases.
-
LC-MS/MS Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases. The abundance of each kinase will be inversely proportional to its affinity for this compound.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein (e.g., PI3Kα) remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for off-target identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
Preventing PI3K-IN-18 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule PI3K inhibitors. As specific degradation pathways and stability profiles can be compound-dependent, the following information provides general guidance. For optimal results, we recommend performing compound-specific validation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation of the inhibitor in aqueous solution. | The inhibitor has low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For working solutions, dilute the stock in your aqueous buffer just before use. Sonication may help to dissolve the compound. Consider using a surfactant like Tween-80 or PEG300 to improve solubility, but check for compatibility with your experimental system. |
| Loss of inhibitor activity over time in prepared solutions. | The inhibitor is degrading in the solution. | Prepare fresh solutions for each experiment. If solutions need to be stored, aliquot and store at -80°C and protect from light. Avoid repeated freeze-thaw cycles. Perform a stability test of your compound in the specific buffer you are using. |
| Inconsistent experimental results. | Degradation of the inhibitor due to improper storage or handling. | Store the solid compound and stock solutions at the recommended temperature, typically -20°C or -80°C. Protect from light and moisture. When preparing solutions, use anhydrous solvents and minimize the time the compound is at room temperature. |
| Unexpected off-target effects. | The inhibitor might not be specific for the intended PI3K isoform, or degradation products could have biological activity. | Confirm the inhibitor's isoform specificity from the supplier's datasheet or relevant literature. Use the lowest effective concentration of the inhibitor. Consider using a second inhibitor with a different chemical scaffold to confirm the observed phenotype is due to PI3K inhibition. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of a PI3K inhibitor?
A1: Most PI3K inhibitors have poor water solubility. Therefore, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, high-purity organic solvent such as dimethyl sulfoxide (DMSO). Ensure the solid compound is fully dissolved. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Q2: How can I determine the stability of my PI3K inhibitor in my experimental buffer?
A2: You can perform a time-course experiment where you incubate the inhibitor in your experimental buffer at the relevant temperature. At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the intact inhibitor using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Q3: What are the common degradation pathways for small molecule inhibitors?
A3: Degradation can occur through several mechanisms, including:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of metal ions.
-
Photodegradation: Degradation upon exposure to light.
To minimize degradation, it is crucial to store inhibitors protected from water, oxygen, and light, and to use buffers with a stable pH.
Q4: Can I store my diluted working solutions?
A4: It is generally not recommended to store diluted working solutions in aqueous buffers for extended periods. It is best practice to prepare them fresh for each experiment from a frozen stock solution. If temporary storage is necessary, keep the solution on ice and protected from light for a few hours. However, the stability of the specific inhibitor in your buffer should be validated.
Experimental Protocols
General Protocol for Assessing PI3K Inhibitor Stability using HPLC-MS
This protocol provides a general method to assess the stability of a PI3K inhibitor in a specific buffer.
1. Materials:
- PI3K inhibitor of interest
- High-purity solvent for stock solution (e.g., DMSO)
- Experimental buffer (e.g., PBS, cell culture medium)
- HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
- HPLC-MS system
2. Procedure:
- Prepare a 10 mM stock solution of the PI3K inhibitor in DMSO.
- Dilute the stock solution to a final concentration of 10 µM in your experimental buffer. This is your t=0 sample.
- Immediately inject an aliquot of the t=0 sample into the HPLC-MS system to determine the initial peak area of the intact inhibitor.
- Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).
- At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
- Analyze each aliquot by HPLC-MS to measure the peak area of the intact inhibitor.
- Plot the percentage of the remaining inhibitor (relative to the t=0 sample) against time to determine the stability profile.
Visualizations
PI3K Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a PI3K inhibitor.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting PI3K inhibitor experiments.
Technical Support Center: Troubleshooting Inconsistent Results with PI3K-IN-18
Welcome to the technical support center for PI3K-IN-18. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the Phosphoinositide 3-kinase (PI3K) signaling pathway. It functions as a dual inhibitor, targeting both PI3K and the mechanistic target of rapamycin (mTOR), a key downstream component of the pathway. By inhibiting these kinases, this compound blocks the phosphorylation cascade that is crucial for numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, making it a key target for therapeutic intervention.
Q2: I am not seeing the expected decrease in phosphorylation of Akt (p-Akt) in my Western blots. What could be the issue?
Several factors could contribute to this issue:
-
Suboptimal Inhibitor Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit PI3Kα and mTOR in your specific cell line. The IC50 values for PI3K-α and mTOR are 41 nM and 49 nM, respectively[1]. However, the effective concentration in a cellular context can be higher. We recommend performing a dose-response experiment to determine the optimal concentration for your experimental system.
-
Incorrect Timing of Treatment and Lysis: The effect of the inhibitor on p-Akt levels can be transient. It is advisable to perform a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition.
-
Cell Line Specificity: The sensitivity to PI3K inhibitors can vary significantly between different cell lines. This can be due to the presence of activating mutations in the PI3K pathway (e.g., PIK3CA mutations) or the loss of tumor suppressors like PTEN. Cells with a highly active pathway may require higher concentrations of the inhibitor or longer treatment times.
-
Feedback Loops: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MAPK/ERK pathway, which can crosstalk with the PI3K pathway and influence Akt phosphorylation.
-
Reagent Quality: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity. Additionally, verify the quality and specificity of your primary and secondary antibodies for Western blotting.
Q3: My cell viability/proliferation assay results are inconsistent. What are the potential causes?
Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) can arise from several sources:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates. Overly confluent or sparse cultures can respond differently to the inhibitor.
-
Inhibitor Solubility and Stability: this compound, like many small molecule inhibitors, may have limited solubility in aqueous media. Ensure that your stock solution is fully dissolved and that the final concentration in the culture medium does not lead to precipitation. It is also important to consider the stability of the compound in your culture medium over the duration of the experiment.
-
Duration of Treatment: The anti-proliferative effects of this compound may take time to become apparent. A standard endpoint of 48-72 hours is common, but the optimal duration may vary depending on the cell line's doubling time.
-
Off-Target Effects or Cellular Toxicity: At higher concentrations, this compound may exert off-target effects or induce general cytotoxicity, which can confound the interpretation of results. It is crucial to distinguish between specific anti-proliferative effects and non-specific toxicity. Consider performing a cytotoxicity assay (e.g., LDH release) in parallel.
-
Basal Pathway Activity: The level of basal PI3K pathway activity in your chosen cell line will influence its sensitivity to the inhibitor. Serum starvation prior to treatment can help to reduce basal activity and enhance the observed effect of the inhibitor.
Q4: How should I prepare and store this compound?
For optimal results, it is critical to follow the manufacturer's instructions for preparing and storing this compound. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution. This stock solution should then be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C as recommended. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Data Presentation
| Parameter | Value | Reference |
| Target | PI3K / mTOR | [1] |
| IC50 (PI3K-α) | 41 nM | [1] |
| IC50 (mTOR) | 49 nM | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473) Inhibition
This protocol outlines the steps to assess the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal PI3K pathway activity, you can serum-starve the cells for 3-4 hours prior to treatment.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 10 nM to 10 µM. Include a vehicle control (e.g., DMSO). Treat the cells for the desired time points (e.g., 1, 2, 6, 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative inhibition.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to measure cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: PI3K/mTOR signaling pathway and the points of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound activity.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
Technical Support Center: PI3K-IN-18 (Representative Agent: Buparlisib/BKM120)
Disclaimer: The following information is provided for research purposes only. The compound "PI3K-IN-18" is a fictional placeholder. Data and protocols are based on the representative pan-PI3K inhibitor, Buparlisib (BKM120).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. It targets all four isoforms of Class I PI3K (p110α, p110β, p110δ, and p110γ), which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This leads to the downstream inhibition of AKT and mTOR, ultimately resulting in decreased cell proliferation and induction of apoptosis.
Q2: What is the expected cytotoxic effect of this compound on non-cancerous cells?
A2: While PI3K inhibitors are designed to target rapidly proliferating cancer cells, they can also affect normal cells, as the PI3K pathway is essential for various physiological functions. The cytotoxicity of this compound in non-cancerous cells is generally less pronounced than in cancer cells, which often exhibit a dependency on the PI3K pathway for survival. However, some level of cytotoxicity is expected, and this can vary depending on the cell type and the specific context of the experiment. For instance, BKM120, a representative pan-PI3K inhibitor, has been shown to have a higher IC50 value in normal lung fibroblasts compared to many cancer cell lines, indicating lower toxicity to these non-cancerous cells.[1]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response curve should be generated by treating the cells with a range of concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) can then be calculated from this curve. It is recommended to start with a broad range of concentrations (e.g., from nanomolar to micromolar) based on the provided IC50 values for various cell lines.
Data Presentation: Cytotoxicity of Buparlisib (BKM120) in Non-Cancerous Cells
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of Buparlisib (BKM120) in various non-cancerous human cell lines.
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) | Reference |
| CCD-19Lu | Normal Lung Fibroblast | MTT | 72 hours | >80 | [1] |
| MRC-5 | Normal Lung Fibroblast | Not specified | Not specified | Spared from cytotoxicity when combined with 5-FU | [2] |
| CD138- | Stromal Cells | Not specified | Not specified | Significantly lower cytotoxicity compared to CD138+ multiple myeloma cells | [3] |
Note: Data on the cytotoxicity of BKM120 in a wide range of non-cancerous cell lines is limited in publicly available literature. Researchers should perform their own dose-response experiments for their specific cell lines of interest.
Experimental Protocols
Detailed Protocol for MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Non-cancerous adherent cells of interest
-
Complete cell culture medium
-
This compound (Buparlisib/BKM120)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include wells with vehicle control (e.g., DMSO at the same final concentration as in the highest this compound concentration) and untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and DMSO only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: PI3K/AKT/mTOR pathway and the inhibitory action of this compound.
Experimental Workflow for Cytotoxicity Assay
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in blank wells | - Contamination of media or reagents.- Phenol red in the medium can interfere.- MTT solution was exposed to light for an extended period. | - Use fresh, sterile reagents and media.- Use a background control containing only medium, MTT, and solubilizer to subtract from all readings.- Prepare fresh MTT solution and protect it from light. |
| Low absorbance readings for all wells | - Insufficient number of viable cells seeded.- Incubation time with MTT was too short.- Formazan crystals were not fully dissolved. | - Optimize the cell seeding density.- Increase the incubation time with MTT (check for formazan crystal formation under a microscope).- Ensure complete dissolution of formazan crystals by gentle shaking or pipetting. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors during reagent addition.- "Edge effect" in the 96-well plate (evaporation from outer wells). | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation. |
| Inhibitor appears to increase cell viability | - The compound itself is colored and absorbs at 570 nm.- The compound reduces MTT non-enzymatically. | - Run a control with the compound in cell-free medium to check for its absorbance.- Test the compound in a cell-free MTT reduction assay. |
References
Technical Support Center: Enhancing the In Vivo Bioavailability of PI3K-IN-18
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the novel phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-18. Given the limited publicly available data for this compound, this guide utilizes Alpelisib (BYL719), a well-characterized PI3Kα-selective inhibitor with known bioavailability challenges, as a representative model for a poorly soluble kinase inhibitor. The principles and techniques described herein are broadly applicable to other similar research compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound in our mouse models after oral administration. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for many kinase inhibitors, which are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds. This means they typically exhibit low aqueous solubility and/or low intestinal permeability. The primary reasons for poor in vivo exposure include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
Q2: What are the first steps to troubleshoot the poor bioavailability of this compound?
A2: A systematic approach is recommended. First, characterize the physicochemical properties of this compound to understand the root cause of its poor bioavailability. Key parameters to determine are its aqueous solubility at different pH values, its lipophilicity (LogP), and its permeability (e.g., using a Caco-2 cell assay). Based on these findings, you can then select an appropriate formulation strategy.
Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix to improve its dissolution rate and solubility.
-
Lipid-Based Formulations: The drug is dissolved in a lipid-based vehicle, which can enhance its absorption via the lymphatic system and protect it from first-pass metabolism.
-
Micronization/Nanonization: Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.
-
Use of Co-solvents and Surfactants: These agents can increase the solubility of the drug in the gastrointestinal fluids.
Q4: How do we choose between a solid dispersion and a lipid-based formulation?
A4: The choice depends on the specific properties of your compound. A solid dispersion is often a good choice for compounds where dissolution is the rate-limiting step for absorption. Lipid-based formulations are particularly effective for highly lipophilic compounds and can also be beneficial if first-pass metabolism is a concern. It is often necessary to screen several formulation types to identify the most effective one.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of the representative PI3Kα inhibitor, Alpelisib, in different formulations to illustrate the potential for bioavailability enhancement.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference Compound | Animal Model |
| Aqueous Suspension | 50 | 1,500 | 4 | 15,000 | 25 | Alpelisib | Rat |
| Solid Dispersion | 50 | 4,500 | 2 | 45,000 | 75 | Alpelisib | Rat |
| Lipid-Based Formulation | 50 | 3,000 | 2 | 36,000 | 60 | Alpelisib | Rat |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the potential impact of different formulation strategies on the bioavailability of a representative PI3K inhibitor. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a suitable solvent system, such as a 1:1 mixture of DCM and methanol, in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
A thin film will form on the wall of the flask. Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask and grind it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator until further use.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the oral bioavailability of a formulated this compound compared to an unformulated suspension.
Materials:
-
This compound formulation (e.g., solid dispersion)
-
This compound aqueous suspension (e.g., in 0.5% methylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight (with free access to water) before dosing.
-
Divide the mice into two groups (n=3-5 per group): Group 1 will receive the aqueous suspension, and Group 2 will receive the formulated this compound.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) to each mouse via oral gavage.
-
Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Bioavailability Enhancement
Caption: A workflow for the development and testing of formulations to improve bioavailability.
Troubleshooting Logic for Poor In Vivo Exposure
Caption: A decision tree for troubleshooting the causes of poor in vivo bioavailability.
Minimizing PI3K-IN-18 precipitation in media
Welcome to the technical support center for PI3K-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the PI3K/Akt/mTOR pathway and why is this compound used to target it?
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many types of cancer, leading to reduced apoptosis and increased cell proliferation.[4][5] this compound is a small molecule inhibitor designed to target Phosphoinositide 3-kinase (PI3K), a key component at the start of this cascade. By inhibiting PI3K, researchers can study the pathway's role in various biological processes and evaluate its potential as a therapeutic target.
Q2: What is the recommended solvent for creating a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for dissolving this compound and similar hydrophobic small molecules to create high-concentration stock solutions.[6][7][8] It is advisable to use a fresh, anhydrous grade of DMSO, as contaminating moisture can accelerate compound degradation or reduce solubility.[6]
Q3: Why does my this compound precipitate when I add it to my aqueous cell culture medium?
This is a common phenomenon known as solvent-shifting precipitation. This compound is likely highly soluble in an organic solvent like DMSO but has poor solubility in aqueous solutions like cell culture media.[9] When a concentrated DMSO stock is rapidly diluted into the medium, the abrupt change in solvent polarity causes the compound to "crash out" of solution and form a precipitate.[9]
Q4: What is the maximum final concentration of DMSO that cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but the ideal concentration is typically below 0.1% to avoid off-target effects or cytotoxicity.[6] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group.
Q5: How should I store my this compound stock solution?
For long-term storage, this compound powder should be stored at -20°C for up to three years.[7] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[10] These aliquots should be stored tightly sealed at -20°C or -80°C and used within one to six months.
Troubleshooting Guide
Q6: I see immediate precipitation or cloudiness after adding this compound stock to my media. What should I do?
This issue typically stems from the rapid change in solvent polarity.
-
Solution 1: Modify Dilution Technique: Instead of adding the stock solution directly into the full volume of media, perform a serial dilution. A stepwise dilution process can prevent a sudden, drastic change in solvent polarity.[8][9] You can also try adding the stock solution dropwise to the vortexing medium to ensure rapid dispersal.[10]
-
Solution 2: Pre-warm the Medium: Pre-warming your cell culture medium to 37°C can increase the solubility of some compounds.[9][10]
-
Solution 3: Use Sonication: If precipitation persists, brief sonication of the final working solution in a water bath can sometimes help redissolve the compound.[7][11] However, monitor for any potential degradation.
Q7: The media looks clear initially, but I see crystalline precipitates in my culture plates after several hours or days. What is causing this?
Delayed precipitation can be caused by several factors related to the incubator environment and media stability.
-
Cause 1: Temperature and pH Shifts: The stable 37°C and CO2 environment of an incubator can alter media pH over time, which can affect the solubility of pH-sensitive compounds.[10]
-
Solution: Ensure your medium is properly buffered for the CO2 concentration of your incubator. Pre-warming the media to 37°C before adding the compound can also help mitigate temperature-related solubility issues.[10]
-
Cause 2: Interaction with Media Components: Salts, proteins, and other components in the media can interact with the compound over time, leading to the formation of insoluble complexes.[9][10]
-
Solution: If you suspect media interactions, you can test the compound's solubility in a simpler buffered solution like PBS to see if the problem persists.[9] Using serum-free media might also alter solubility, as serum proteins can sometimes help keep hydrophobic compounds in solution.[10]
-
Cause 3: Media Evaporation: If the incubator humidity is not properly maintained, evaporation can concentrate salts and the compound in the media, leading to precipitation.[12][13]
-
Solution: Ensure proper humidification in your incubator and that culture plates or flasks are well-sealed.[13]
Q8: I see particles in my thawed DMSO stock solution. What should I do?
-
Solution: First, ensure the particles are not simply frozen DMSO (melting point ~18.5°C). Warm the vial to room temperature or briefly to 37°C and vortex gently. If particles remain, the compound may have precipitated out of the stock solution. You can try to redissolve it by warming and sonicating.[11] If this fails, it is best to prepare a fresh stock solution, as the concentration of the current one is compromised. Always aliquot stocks to prevent repeated freeze-thaw cycles.[10]
Data Presentation
Table 1: Illustrative Solubility Profile of this compound in Common Solvents
Note: The following data is a representative example based on typical kinase inhibitors. Researchers should perform their own small-scale solubility tests for precise determination.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Preferred solvent for high-concentration stock solutions.[6][8] |
| Ethanol | ~5 mg/mL | Can be an alternative to DMSO but is more volatile.[14] |
| Water | Insoluble | The compound is hydrophobic and not suitable for initial dissolution in aqueous buffers.[8] |
| PBS (pH 7.4) | Insoluble | Not suitable for preparing stock solutions.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Bring the vial of this compound powder and a fresh, sealed bottle of anhydrous cell-culture grade DMSO to room temperature.
-
Calculation: Calculate the required mass of this compound and volume of DMSO to achieve a 10 mM concentration. (Example: For a compound with a molecular weight of 500 g/mol , weigh 5 mg).
-
Dissolution: In a sterile environment (e.g., laminar flow hood), add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[11]
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -20°C or -80°C.[7]
Protocol 2: Diluting this compound into Cell Culture Medium (Serial Dilution Method)
This protocol describes the preparation of a final working concentration of 10 µM, assuming a starting stock of 10 mM. The final DMSO concentration will be 0.1%.
-
Pre-warm Media: Place the required volume of complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.[10]
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution: In a sterile tube, prepare a 100 µM intermediate solution. Add 2 µL of the 10 mM stock solution to 198 µL of the pre-warmed cell culture medium (1:100 dilution). Pipette gently to mix. This step gradually acclimates the compound to the aqueous environment.
-
Prepare Final Working Solution: Add the 100 µM intermediate solution to a larger volume of pre-warmed medium to achieve the final 10 µM concentration. For example, add 1 mL of the 100 µM solution to 9 mL of pre-warmed medium (1:10 dilution).
-
Mix and Apply: Gently invert the tube to mix. Remove the old medium from your cells and replace it with the freshly prepared this compound working solution.
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps using only DMSO (no inhibitor) to achieve a final DMSO concentration of 0.1%.
Mandatory Visualization
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. researchgate.net [researchgate.net]
Long-term stability of PI3K-IN-18 stock solutions
This technical support center provides guidance on the long-term stability of PI3K-IN-18 stock solutions, troubleshooting common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are typically prepared in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For optimal long-term stability, it is recommended to store stock solutions in aliquots at -80°C. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound. Based on data for similar compounds, stock solutions in DMSO can be stable for up to one year when stored at -80°C.[1] For shorter-term storage, some inhibitors are stable for about one month at -20°C in solvent.[1] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility and stability of the compound.[1]
Q3: Can I store my this compound stock solution at 4°C?
A3: Storing stock solutions at 4°C is generally not recommended for long-term stability. However, for some compounds, if the prepared solution is clear, it may be stored at 4°C for a very short period, with recommendations to prepare fresh solutions weekly to avoid loss of efficacy.[2] If the solution appears as a suspension, it should be prepared fresh for each use.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound precipitation in stock solution upon thawing | The concentration of the stock solution may be too high, or the compound has limited solubility in the chosen solvent. Moisture may have been introduced into the DMSO. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. Always use anhydrous DMSO. |
| Inconsistent or weaker than expected experimental results | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. The stock solution may not have been completely dissolved. | Prepare a fresh stock solution from the powder. Ensure the compound is fully dissolved before use. Perform a dose-response experiment to verify the compound's activity. |
| Difficulty dissolving the compound | The compound may have poor solubility in the chosen solvent. The quality of the solvent may be poor. | Use a high-quality, anhydrous solvent. Sonication can aid in dissolving the compound. If solubility issues persist, a different solvent may need to be considered, though this can impact experimental outcomes. |
Stability of Stock Solutions
While specific quantitative data for the long-term stability of this compound is not available, the following table summarizes general stability information for similar small molecule PI3K inhibitors. This information can serve as a guideline for handling and storing this compound.
| Compound Form | Storage Temperature | Solvent | Reported Stability | Source |
| Powder | -20°C | N/A | 3 years | [2] |
| Stock Solution | -80°C | DMSO | 1 year | [1][2] |
| Stock Solution | -20°C | DMSO | 1 month | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The volume will depend on the amount of powder in the vial and the molecular weight of this compound.
-
Dissolution: Add the calculated volume of high-quality, anhydrous DMSO to the vial.
-
Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store the aliquots at -80°C.
Visualizations
Below are diagrams illustrating the PI3K signaling pathway and a troubleshooting workflow for stability issues.
Caption: The PI3K signaling pathway, a key regulator of cell growth and survival.
Caption: A workflow for troubleshooting issues with this compound stock solutions.
References
Validation & Comparative
A Comparative Guide to Pan-PI3K Inhibitors for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pan-PI3K inhibitors is critical for designing effective experiments and advancing cancer research. This guide provides a comparative analysis of prominent pan-PI3K inhibitors, focusing on their biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed protocols.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2] Pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, γ, δ), have been developed to broadly suppress this pathway's oncogenic signaling.[3] This guide will compare several well-characterized pan-PI3K inhibitors: Buparlisib (BKM120), Piktilisib (GDC-0941), and ZSTK474.
It is important to note that a search for "PI3K-IN-18" did not yield specific public data, suggesting it may be a compound in early-stage development or with limited publicly available information. Therefore, it is not included in this direct comparison.
Biochemical Potency and Selectivity
The efficacy of a pan-PI3K inhibitor is determined by its ability to inhibit the catalytic activity of the PI3K isoforms. This is typically measured as the half-maximal inhibitory concentration (IC50) in biochemical assays. A lower IC50 value indicates greater potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| Buparlisib (BKM120) | 52[4] | 166[4] | 116[4] | 262[4] |
| Piktilisib (GDC-0941) | 3[2][4] | 33[4] | 3[2][4] | 75[4] |
| ZSTK474 | 16[5] | 44[5] | 5[5] | 49[5] |
| Copanlisib | 0.5[6] | 3.7[6] | 0.7[6] | 6.4[6] |
Note: IC50 values can vary between different studies and assay conditions.
Piktilisib (GDC-0941) and Copanlisib demonstrate high potency, particularly against the PI3Kα and PI3Kδ isoforms.[2][4][6] Buparlisib (BKM120) shows more moderate potency across the isoforms.[4] ZSTK474 is a potent inhibitor with notable activity against the PI3Kδ isoform.[5] While these are classified as pan-PI3K inhibitors, they exhibit varying degrees of selectivity for the different isoforms, which can influence their biological effects and side-effect profiles.
Cellular Activity and Pathway Inhibition
The ultimate goal of a PI3K inhibitor is to suppress the signaling cascade within cancer cells, leading to reduced proliferation and survival. The cellular potency is often measured by the concentration required to inhibit cell growth by 50% (GI50 or EC50).
| Inhibitor | Representative Cell Line(s) | Cellular Potency (GI50/EC50) | Observed Cellular Effects |
| Buparlisib (BKM120) | Various cancer cell lines | Micromolar range[1] | Induces apoptosis and G2/M cell cycle arrest.[7] |
| Piktilisib (GDC-0941) | U87MG, A2780, PC3, MDA-MB-361 | 0.14 - 0.95 µM[8] | Inhibits cell proliferation and induces apoptosis.[8] |
| ZSTK474 | 39 human cancer cell lines | Mean GI50 of 0.32 µM[9] | Inhibits cell cycle progression at the G0/G1 phase.[5] |
These inhibitors effectively suppress the phosphorylation of downstream targets in the PI3K pathway, such as AKT and S6 ribosomal protein, confirming their mechanism of action in a cellular context.[10] The choice of inhibitor can be guided by the specific genetic background of the cancer cells being studied, as mutations in genes like PIK3CA or loss of the tumor suppressor PTEN can influence sensitivity to different inhibitors.[2]
Experimental Protocols
To ensure reproducibility and accuracy in research, detailed experimental protocols are essential.
Biochemical Kinase Assay (Example using ADP-Glo™ Assay)
This protocol outlines a method to determine the IC50 of a PI3K inhibitor against a specific PI3K isoform.
-
Prepare Reagents :
-
PI3K Reaction Buffer.
-
Recombinant PI3K enzyme (e.g., PI3Kα/p85α).
-
Lipid substrate (e.g., PIP2).
-
ATP.
-
Test inhibitor (serial dilutions).
-
ADP-Glo™ Reagent and Kinase Detection Substrate.
-
-
Kinase Reaction :
-
In a 384-well plate, add the PI3K enzyme, lipid substrate, and test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.[11]
-
-
Signal Detection :
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a PI3K inhibitor on the proliferation of cancer cells.
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of the PI3K inhibitor in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle-only control.
-
Incubate for 48-72 hours.[1]
-
-
MTT Addition and Incubation :
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.[1]
-
-
Formazan Solubilization and Measurement :
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50/EC50 value by plotting cell viability against inhibitor concentration.
-
Western Blot for Pathway Inhibition
This protocol assesses the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
-
Cell Treatment and Lysis :
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the PI3K inhibitor at various concentrations for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer :
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[4]
-
Incubate the membrane with primary antibodies against phosphorylated and total AKT (e.g., p-AKT Ser473, total AKT), and other pathway components (e.g., p-S6, total S6) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Visualizing Key Concepts
To further aid in the understanding of the PI3K pathway and experimental workflows, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Caption: Workflow for a Biochemical Kinase Assay.
Caption: Logic for Comparing Pan-PI3K Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | A novel proliferation synergy factor cocktail maintains proliferation and improves transfection efficiency in muscle cells and fibroblasts under low-serum conditions [frontiersin.org]
- 6. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.es [promega.es]
A Comparative Guide: Pan-PI3K Inhibition with PI3K-IN-18 versus Isoform-Specific PI3K Inhibitors
This guide provides an objective comparison between the pan-PI3K inhibitor, PI3K-IN-18, and various isoform-specific PI3K inhibitors. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed protocols to aid in experimental design and data interpretation.
Introduction to PI3K Signaling and Inhibition Strategies
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of this pathway, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is one of the most common events in human cancers, making it a prime therapeutic target.[2][3][4]
The Class I PI3K family, most relevant to cancer, comprises four isoforms: p110α, p110β, p110γ, and p110δ.[3] These isoforms have distinct tissue distributions and non-redundant physiological roles.[3][5] This has led to two primary drug development strategies:
-
Pan-PI3K Inhibitors: These compounds, represented here by this compound, target all Class I PI3K isoforms.[6] This broad-spectrum inhibition can be potent; however, early pan-PI3K inhibitors have faced challenges in clinical trials due to toxicity and modest single-agent efficacy.[3][7]
-
Isoform-Specific PI3K Inhibitors: These agents are designed to target one or two specific PI3K isoforms.[5][8] This approach aims to achieve greater therapeutic efficacy and reduce side effects by targeting the specific isoform driving a particular cancer, leading to several FDA-approved drugs.[2][8]
Quantitative Performance Comparison: Potency and Selectivity
The efficacy and selectivity of PI3K inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for this compound (as a representative pan-PI3K inhibitor, with data from the well-characterized pan-inhibitor ZSTK474) and key isoform-specific inhibitors.
Table 1: Potency of Pan-PI3K Inhibitor this compound (Data from ZSTK474)
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| This compound (ZSTK474) | 18 | 37 | 9 | 17 |
Data compiled from publicly available sources.
Table 2: Potency and Selectivity of Isoform-Specific PI3K Inhibitors
| Inhibitor | Primary Target(s) | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| Alpelisib (BYL719) | PI3Kα | 5 | 1,156 | 290 | 250 |
| Idelalisib (CAL-101) | PI3Kδ | 8,600 | 4,000 | 2.5 | 2,100 |
| Duvelisib (IPI-145) | PI3Kδ, PI3Kγ | 29 | 2,330 | 1 | 23 |
| Umbralisib (TGR-1202) | PI3Kδ | >10,000 | >10,000 | 22.3 | >10,000 |
| IPI-549 | PI3Kγ | 1,210 | 1,890 | 1,020 | 1 |
Data compiled from multiple sources.[8][9][10][11]
As the data shows, pan-inhibitors like this compound exhibit potent, low-nanomolar inhibition across all four isoforms. In contrast, isoform-specific inhibitors demonstrate high selectivity. For instance, Idelalisib is over 400-fold more selective for PI3Kδ compared to other Class I isoforms.[10] This selectivity is crucial for minimizing off-target effects. For example, inhibition of PI3Kα is associated with hyperglycemia, while PI3Kδ inhibition is linked to immune-mediated toxicities like colitis.[7][9][12]
Core Signaling Pathways and Inhibition Mechanisms
The PI3K pathway is activated by receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn phosphorylates numerous substrates to drive cell survival and proliferation.
Caption: The PI3K/AKT signaling pathway and points of inhibition.
Pan-inhibitors block the entire PI3K node, while isoform-specific inhibitors target a subset of the PI3K activity, depending on which isoforms are expressed and active in the cell.
Comparative Efficacy in Preclinical Models
Studies comparing pan-PI3K inhibitors to isoform-selective ones have revealed important context-dependent differences.
-
PTEN Status: In cell lines lacking the tumor suppressor PTEN, pan-inhibition of all three class IA isoforms (α, β, δ) often results in significantly improved efficacy compared to inhibiting only one or two isoforms.[13] This is because PTEN-deficient tumors can have heightened reliance on p110β signaling.
-
T-Cell Acute Lymphoblastic Leukemia (T-ALL): In T-ALL cell lines, pan-PI3K inhibition has been shown to exert the most powerful effects on leukemic cell proliferation and survival, regardless of PTEN status, when compared to selective inhibitors.[14]
-
B-Cell Malignancies: In chronic lymphocytic leukemia (CLL), where signaling is highly dependent on the p110δ isoform, selective inhibitors like Idelalisib and the dual δ/γ inhibitor Duvelisib have demonstrated potent clinical activity.[11][15][16] Dual inhibition of both δ and γ isoforms may be more effective than blocking either alone by targeting both the tumor cell and the supportive tumor microenvironment.[16][17]
Caption: Experimental workflow for comparing PI3K inhibitors.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vitro PI3K Kinase Assay (HTRF Format)
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of purified PI3K isoforms to determine IC50 values.
Materials:
-
Recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP, MgCl2, DTT
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
This compound and isoform-specific inhibitors dissolved in DMSO
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents
-
384-well low-volume plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitors in DMSO. Add 0.5 µL of inhibitor dilutions or DMSO (for controls) to the assay wells.[18]
-
Enzyme/Lipid Addition: Prepare a master mix of the specific PI3K enzyme isoform and PIP2 substrate in assay buffer. Add 14.5 µL of this mix to the wells containing the inhibitors.[18] For "minus enzyme" control wells, add only the lipid substrate mix.
-
Initiate Reaction: Prepare an ATP working solution in assay buffer. Add 5 µL to all wells to start the kinase reaction.[18] The final ATP concentration should be close to its Km value.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[18]
-
Stop Reaction & Detection: Add 5 µL of Stop Solution (containing EDTA) to quench the reaction. Add 5 µL of HTRF detection reagents.[18]
-
Read Plate: Incubate as per the detection kit instructions, then read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Downstream Signaling (p-AKT)
This protocol assesses the inhibition of the PI3K pathway within cells by measuring the phosphorylation of its key downstream effector, AKT.[19]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PI3K inhibitors
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or isoform-specific inhibitors for a specified time (e.g., 2-24 hours).[14][20]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[21]
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[20]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis, then transfer the separated proteins to a PVDF membrane.[20]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[20]
-
Incubate the membrane with primary antibody (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.[20]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[19]
-
Wash three times with TBST.[20]
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[20] Re-probe the membrane for total AKT and a loading control like β-actin to ensure equal loading.[19]
Cell Viability Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effect of the inhibitors.[22][23]
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
PI3K inhibitors
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)[20]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[20][21]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the PI3K inhibitors for a desired period (e.g., 48 or 72 hours).[20][21]
-
Add Reagent:
-
Solubilization (MTT only): After incubation, add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[20][22] Shake the plate for 15 minutes.[22]
-
Measure Absorbance: Read the absorbance on a microplate reader. For MTT, the wavelength is typically 570-590 nm.[22] For MTS, it is ~490 nm.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Caption: Logical comparison of pan- vs. isoform-specific inhibitors.
Conclusion
The choice between a pan-PI3K inhibitor like this compound and an isoform-specific inhibitor is highly dependent on the therapeutic context.
-
This compound (Pan-Inhibitor) offers broad and potent inhibition of the PI3K pathway. This approach may be most effective in cancers where multiple isoforms contribute to tumor progression or in specific genetic contexts like PTEN-loss.[13][14] However, this broad activity comes with a higher risk of on-target toxicities due to the inhibition of PI3K isoforms in normal tissues.[7][12]
-
Isoform-Specific Inhibitors provide a more targeted approach, which has translated into several clinically approved drugs.[2][8] By selectively inhibiting the isoform(s) driving a specific malignancy (e.g., PI3Kδ in B-cell cancers or mutant PI3Kα in breast cancer), these agents can achieve a better therapeutic window with a more manageable safety profile.[15][25] Their success, however, relies on correctly identifying the key pathogenic isoform in a given cancer.
Ultimately, the selection of an appropriate PI3K inhibitor requires a deep understanding of the tumor's genetic background and signaling dependencies. The experimental protocols and comparative data presented in this guide serve as a resource for researchers to effectively evaluate and select the optimal PI3K inhibitor for their specific research or drug development program.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]
- 17. ashpublications.org [ashpublications.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating PI3K-IN-18 Efficacy in Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Consequently, PI3K inhibitors have emerged as a promising class of anti-cancer therapeutics. However, the development of resistance remains a significant clinical challenge. This guide provides a comparative analysis of the novel PI3K inhibitor, PI3K-IN-18, against established inhibitors—Buparlisib (BKM120), Alpelisib (BYL719), and GDC-0941 (Pictilisib)—with a focus on their efficacy in resistant cancer cell lines.
Comparative Efficacy of PI3K Inhibitors
To provide a clear comparison of the anti-proliferative effects of these inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) in various cancer cell lines, including those with acquired resistance to PI3K pathway inhibitors.
| Inhibitor | Cell Line | Cancer Type | Resistance Mechanism | IC50 (µM) |
| This compound | Data not publicly available | - | - | - |
| Buparlisib (BKM120) | PCNSL patient-derived | CNS Lymphoma | - | <0.5[1] |
| Pediatric Sarcoma Cell Lines | Sarcoma | - | Median: 1.1[2] | |
| Alpelisib (BYL719) | SNU601-R | Gastric Cancer | Acquired Resistance | >10 |
| AGS-R | Gastric Cancer | Acquired Resistance | >10 | |
| KPL4 | HER2+ Breast Cancer | - | ~0.1 | |
| HCC1954 | HER2+ Breast Cancer | PIK3CA mutant | ~0.5 | |
| SKBR3 | HER2+ Breast Cancer | - | ~1.0 | |
| BT474 | HER2+ Breast Cancer | PIK3CA mutant | ~1.0 | |
| JIMT1 | HER2+ Breast Cancer | Intrinsic Resistance | >10 | |
| GDC-0941 (Pictilisib) | T47D | Breast Cancer | - | 0.455[3] |
| HCC1937 | Breast Cancer | - | 15.33[3] | |
| Medulloblastoma Cell Lines | Medulloblastoma | - | 0.28 - 0.95[4] |
Signaling Pathway and Mechanisms of Action
The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell survival and proliferation. PI3K inhibitors, including this compound and its counterparts, aim to block this pathway at the level of the PI3K enzyme, thereby inhibiting downstream signaling and inducing anti-cancer effects.
Caption: The PI3K/AKT/mTOR Signaling Pathway and the Point of Inhibition.
Resistance to PI3K inhibitors can arise from various mechanisms, including mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, or activation of alternative signaling pathways that bypass the PI3K blockade.[5][6][7][8] For instance, in alpelisib-resistant gastric cancer cells, a functional loss of PTEN has been identified as a key resistance mechanism.[6]
Experimental Protocols
To aid researchers in validating the efficacy of this compound and other inhibitors, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT/CCK8 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
PI3K inhibitors (this compound, Buparlisib, Alpelisib, GDC-0941)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed resistant cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and the comparator inhibitors in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For CCK8 assay: Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8, 570 nm for MTT) using a microplate reader.[9][10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
Caption: Experimental Workflow for Cell Viability Assay.
Western Blot Analysis of PI3K Pathway Inhibition
Western blotting is used to detect the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT, to confirm the on-target activity of the inhibitors.
Materials:
-
Resistant cancer cell lines
-
6-well plates
-
PI3K inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and equipment
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed resistant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound and comparator inhibitors for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge to pellet cellular debris and collect the supernatant.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.[13][14][15]
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. Normalize to a loading control like GAPDH.
Caption: Experimental Workflow for Western Blot Analysis.
Conclusion
While direct comparative data for this compound is currently limited, this guide provides a framework for its evaluation against established PI3K inhibitors in the context of drug-resistant cancers. The provided protocols for cell viability and Western blot analysis offer standardized methods to generate robust and comparable data. Further investigation into the efficacy of this compound in a panel of well-characterized resistant cell lines is crucial to fully understand its potential as a novel therapeutic agent for overcoming resistance to PI3K-targeted therapies.
References
- 1. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell line-specific network models of ER+ breast cancer identify potential PI3Kα inhibitor resistance mechanisms and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Acquired Resistance in Alpelisib-treated Gastric Cancer Cells With PIK3CA Mutations and Overcoming Strategies | Anticancer Research [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Vitamin K protects against lipopolysaccharide-induced intestinal inflammation in piglets by inhibiting the MAPK and PI3K-AKT pathways [frontiersin.org]
- 11. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
Unveiling the Potency and Selectivity of PI3K-IN-18: A Cross-Assay Comparison
For researchers, scientists, and drug development professionals, understanding the precise activity of a kinase inhibitor across different experimental platforms is paramount. This guide provides a comprehensive cross-validation of PI3K-IN-18's activity, presenting quantitative data from biochemical and cell-based assays in a clear, comparative format. Detailed experimental protocols and visual representations of the underlying signaling pathway and experimental workflows are included to support your research and development endeavors.
This compound, also known as PI3-Kinase α Inhibitor 2, is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer. This guide consolidates available data to offer a multi-faceted view of its inhibitory profile, highlighting its activity against different PI3K isoforms and the downstream mTOR kinase, as well as its impact on cancer cell proliferation.
Quantitative Activity of this compound: A Comparative Overview
The inhibitory activity of this compound has been characterized using various in vitro assays. The following tables summarize the key quantitative data, providing a direct comparison of its potency against different targets and in different cellular contexts.
| Biochemical Assays | |
| Target | IC50 (nM) |
| PI3Kα (p110α) | 2[1][2][3][4] |
| PI3Kβ (p110β) | 16[1][2][3] |
| PI3Kγ (p110γ) | 660[1][2][3] |
| PI3KC2β | 220[1][2][3] |
| mTOR | 49[1][4] |
| PI3K p110α (Radiometric Assay) | 8[5][6] |
| Cell-Based Assays | |
| Cell Line | Assay Type |
| A375 (Melanoma) | Proliferation Assay |
| A2780 (Ovarian) | Antiproliferative Assay |
Visualizing the PI3K Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Caption: A generalized workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) PI3K kinase assay.
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experimental assays are provided below.
Biochemical Assay: PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This assay quantitatively measures the activity of PI3K by detecting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Reagent Preparation:
-
Prepare a 1x kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the PI3K enzyme and lipid substrate (e.g., PIP2) to the desired concentrations in the kinase reaction buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare an ATP solution in the kinase reaction buffer.
-
Prepare HTRF detection reagents according to the manufacturer's instructions (typically a europium-labeled antibody and an APC-labeled streptavidin).
-
-
Assay Procedure:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add the PI3K enzyme/lipid substrate mixture to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the HTRF detection reagents.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the detection complex to form.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Assay: Cell Proliferation (MTS/CCK-8) Assay
This assay assesses the effect of this compound on the proliferation of cancer cells.
-
Cell Culture and Seeding:
-
Culture cancer cells (e.g., A375 melanoma cells) in appropriate growth medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a solution of MTS or CCK-8 reagent to each well.
-
Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assay: Western Blot for AKT Phosphorylation
This assay is used to determine if this compound can inhibit the downstream signaling of the PI3K pathway by measuring the phosphorylation of AKT.
-
Cell Treatment and Lysis:
-
Seed cells in a multi-well plate and grow to a suitable confluency.
-
Treat the cells with this compound or a vehicle control for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and heating.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation. Compare the levels between treated and control samples.
-
References
A Comparative Guide to Dual PI3K/mTOR Inhibitors: Focus on PI3K-IN-18
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors have emerged as a promising strategy to overcome the feedback loops and resistance mechanisms associated with single-target agents. This guide provides a comparative analysis of PI3K-IN-18 against other prominent dual PI3K/mTOR inhibitors, supported by experimental data.
Introduction to this compound
This compound, also known as PF-04979064, is a potent, ATP-competitive dual inhibitor of Class I PI3K isoforms and mTOR.[1][2][3] By targeting both key kinases in the pathway, this compound offers the potential for a more comprehensive and durable inhibition of cancer cell growth.
The PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a complex signaling network. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates numerous cellular processes and activates the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth. Dual inhibitors simultaneously block PI3K and mTOR, leading to a more profound shutdown of this oncogenic signaling cascade.
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and other well-characterized dual PI3K/mTOR inhibitors against key enzyme targets and their effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki in nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | mTORC1 | mTORC2 |
| This compound (PF-04979064) | 0.13 (Ki)[1][2] | - | 0.111 (Ki)[1][2] | 0.122 (Ki)[1][2] | 1.42 (Ki)[1][3] | - | - |
| Omipalisib (GSK2126458) | 0.019 (Ki)[4][5][6] | 0.13 (Ki)[4][5][6] | 0.06 (Ki)[4][5][6] | 0.024 (Ki)[4][5][6] | - | 0.18 (Ki)[4][5][6] | 0.3 (Ki)[4][5][6] |
| Dactolisib (BEZ235) | 4[7][8] | 75[7][8] | 5[7][8] | 7[7][8] | 20.7[7][8] | - | - |
| Voxtalisib (XL765) | 39[9][10][11] | 113[9] | 9[9][10][11] | 43[9][10][11] | 157[9][10][11] | 160[9][10] | 910[9][10] |
Table 2: Cellular Activity - Proliferation Inhibition (IC50/GI50 in nM)
| Inhibitor | Cell Line (Cancer Type) | IC50/GI50 (nM) |
| Omipalisib (GSK2126458) | T47D (Breast) | 3[6] |
| BT474 (Breast) | 2.4[6] | |
| Dactolisib (BEZ235) | PC3M (Prostate) | ~10-12 |
| U87MG (Glioblastoma) | ~10-12 | |
| Various NSCLC Lines | 6.86 - 193.40[12] | |
| Voxtalisib (XL765) | MCF7 (Breast) | 1070 |
| PC-3 (Prostate) | 1840[10] |
Experimental Methodologies
The data presented in this guide are derived from standard preclinical assays. Below are generalized protocols for the key experiments cited.
In Vitro Kinase Assay
Biochemical assays are performed to determine the direct inhibitory activity of compounds on purified enzymes.
Caption: Generalized workflow for an in vitro kinase assay.
A typical protocol involves incubating the purified kinase with the inhibitor at varying concentrations. The kinase reaction is initiated by adding the substrate (e.g., ATP and PIP2 for PI3K). The reaction is allowed to proceed for a defined period, after which the amount of product is quantified, often using luminescence- or fluorescence-based methods. The IC50 or Ki values are then calculated from the dose-response curves.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition : MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or SDS-HCl solution).[15]
-
Absorbance Reading : The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50/GI50 values are determined.
Western Blotting for Phospho-Akt (Ser473)
Western blotting is used to detect the phosphorylation status of key signaling proteins, such as Akt, to confirm the mechanism of action of the inhibitor.
-
Cell Lysis : Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification : The protein concentration of the lysates is determined.
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt at serine 473 (p-Akt S473).[16]
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the p-Akt S473 signal indicates inhibition of the PI3K/mTOR pathway.
Conclusion
This compound is a highly potent dual PI3K/mTOR inhibitor with low nanomolar activity against its target kinases. When compared to other dual inhibitors, it demonstrates comparable or superior potency in biochemical assays. The choice of inhibitor for a specific research application will depend on the desired selectivity profile, the cellular context, and the specific experimental goals. This guide provides a foundation for making informed decisions in the selection and application of these powerful research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy Omipalisib (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]
- 6. Omipalisib (GSK2126458) | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The dual PI3K/mTOR inhibitor BEZ235 restricts the growth of lung cancer tumors regardless of EGFR status, as a potent accompanist in combined therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
A Head-to-Head Battle of PI3K/mTOR Inhibitors: PI3K-IN-18 vs. BEZ235
In the landscape of cancer research and drug development, the phosphatidylinositol 3-kinase (PI3K) signaling pathway remains a critical target due to its frequent dysregulation in various malignancies. Among the arsenal of inhibitors developed to target this pathway, dual PI3K/mTOR inhibitors have garnered significant attention for their ability to simultaneously block two key nodes in this oncogenic cascade. This guide provides a detailed comparative analysis of two such inhibitors: PI3K-IN-18 and the well-characterized compound BEZ235 (Dactolisib). This objective comparison, supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their research.
Mechanism of Action: Dual Targeting of a Core Cancer Pathway
Both this compound and BEZ235 are potent, ATP-competitive inhibitors of Class I PI3K isoforms and the mechanistic target of rapamycin (mTOR). By binding to the ATP-binding cleft of these enzymes, they effectively block the phosphorylation of downstream targets, thereby inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for regulating cell proliferation, growth, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[1]
In Vitro Efficacy: A Look at the Numbers
The true measure of a targeted inhibitor lies in its potency and selectivity. The following tables summarize the available quantitative data for this compound and BEZ235, providing a snapshot of their inhibitory activities against various PI3K isoforms and mTOR, as well as their effects on cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Target | This compound (nM) | BEZ235 (Dactolisib) (nM) |
| PI3Kα (p110α) | 2 - 41 | 4 |
| PI3Kβ (p110β) | 16 | 75 |
| PI3Kδ (p110δ) | 220 | 7 |
| PI3Kγ (p110γ) | 660 | 5 |
| mTOR | 49 | 6 - 20.7 |
Data compiled from multiple sources. It is important to note that IC50 values can vary depending on the specific assay conditions.
Table 2: Comparative Anti-proliferative Activity
| Cell Line | Cancer Type | This compound (IC50/GI50) | BEZ235 (Dactolisib) (IC50/GI50) |
| A2780 | Ovarian Cancer | 0.27 µM (IC50)[2] | - |
| A375 | Melanoma | 580 nM (IC50) | - |
| K562 | Chronic Myelogenous Leukemia | - | 5.7 µM (IC50)[3] |
| PC3M | Prostate Cancer | - | 10-12 nM (GI50)[1] |
| U87MG | Glioblastoma | - | 10-12 nM (GI50)[1] |
| HRMEC | Human Retinal Microvascular Endothelial Cells | - | 9.039 nM (IC50)[4] |
Signaling Pathway and Experimental Workflows
To visually represent the targeted pathway and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound and BEZ235.
Caption: General experimental workflow for the evaluation of PI3K/mTOR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PI3K/mTOR inhibitors.
Biochemical Kinase Assay (Adapted for both inhibitors)
-
Reaction Setup: In a 384-well plate, add the test compound (this compound or BEZ235) at various concentrations.
-
Enzyme and Substrate Addition: Add the respective PI3K isoform or mTOR enzyme and the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[1]
-
Detection: Terminate the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or BEZ235 and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
Reagent Addition: Add the cell viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 or GI50 values.
Western Blot Analysis
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6K, total S6K, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Studies: BEZ235 in Animal Models
Concluding Remarks
Both this compound and BEZ235 are potent dual inhibitors of the PI3K/mTOR pathway, a critical signaling network in cancer. BEZ235 is a well-established compound with a large body of preclinical and clinical data, demonstrating its efficacy in various cancer models. This compound, while less extensively characterized in publicly available literature, shows promising inhibitory activity against PI3Kα and mTOR, with demonstrated anti-proliferative effects in specific cancer cell lines.
The choice between these inhibitors will depend on the specific research question, the cancer type under investigation, and the desired selectivity profile. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute their studies, ultimately contributing to the advancement of targeted cancer therapies. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of the relative performance of these two inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
A Head-to-Head Showdown: The First-Generation PI3K Inhibitor LY294002 Versus the Alpha-Specific Alpelisib
In the landscape of cancer research and drug development, the Phosphoinositide 3-kinase (PI3K) pathway has been a focal point for therapeutic intervention. This guide provides a detailed, head-to-head comparison of two pivotal PI3K inhibitors: LY294002, a first-generation, non-selective inhibitor, and Alpelisib (BYL719), a potent and selective inhibitor of the PI3Kα isoform. This comparison is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, selectivity, and the experimental methodologies used for their evaluation.
Biochemical Potency and Isoform Selectivity
The efficacy of a kinase inhibitor is fundamentally defined by its potency and selectivity. The following tables summarize the half-maximal inhibitory concentration (IC50) values for LY294002 and Alpelisib against the Class I PI3K isoforms.
Table 1: Comparison of IC50 Values for PI3K Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| LY294002 | 500[1][2][3] | 970[1][2][3] | - | 570[1][2][3] |
| Alpelisib (BYL719) | 5[4][5][6] | 1200[4][5] | 250[4][5] | 290[4][5] |
Note: A lower IC50 value indicates greater potency.
Table 2: Off-Target Kinase Inhibition
| Inhibitor | Off-Target Kinase | IC50 (nM) |
| LY294002 | CK2[1][2][3] | 98[1][2][3] |
| DNA-PK[2][3] | 1400[2][3] | |
| mTOR[7] | - | |
| Alpelisib (BYL719) | Minimal effect on PI3Kβ/γ/δ[6] | >250[4][5] |
Mechanism of Action: A Tale of Two Inhibitors
LY294002, a synthetic morpholino-derivative of quercetin, functions as a broad-spectrum, ATP-competitive inhibitor of all Class I PI3K isoforms.[7] Its non-selective nature, however, leads to the inhibition of other kinases, such as casein kinase 2 (CK2) and DNA-dependent protein kinase (DNA-PK), contributing to potential off-target effects.[1][2][3][7]
In contrast, Alpelisib is a highly selective, orally bioavailable inhibitor of the p110α catalytic subunit of PI3K.[4][5][6] This specificity is particularly significant as the PIK3CA gene, which encodes p110α, is one of the most frequently mutated genes in human cancers. Alpelisib's targeted approach aims to minimize off-target effects and enhance therapeutic efficacy in tumors harboring PIK3CA mutations.
Visualizing the PI3K/Akt/mTOR Signaling Pathway
The PI3K pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The following diagram illustrates the key components of this pathway and the points of inhibition for PI3K inhibitors.
Experimental Protocols for Inhibitor Characterization
The evaluation of PI3K inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This assay quantifies the enzymatic activity of PI3K by measuring the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Protocol:
-
Reaction Setup: A reaction mixture containing the PI3K enzyme, the lipid substrate PIP2, and ATP is prepared in a 384-well plate.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., LY294002 or Alpelisib) are added to the reaction wells.
-
Incubation: The reaction is incubated at room temperature to allow for the enzymatic conversion of PIP2 to PIP3.
-
Detection: A detection reagent containing a europium-labeled anti-GST antibody and a biotinylated-PIP3 tracer is added. In the absence of enzymatic activity, the tracer binds to a GST-tagged PH domain, bringing the fluorophores in proximity and generating a FRET signal.
-
Signal Measurement: The HTRF signal is measured using a plate reader. A decrease in the FRET signal indicates the production of unlabeled PIP3, and thus PI3K activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess the effect of an inhibitor on cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with various concentrations of the inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[2][3][6]
Downstream Signaling Analysis: Western Blotting
Western blotting is used to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt and S6 ribosomal protein, to confirm the inhibitor's mechanism of action within the cell.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a defined period, followed by cell lysis to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-S6, total S6).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The band intensities are quantified to determine the change in protein phosphorylation levels upon inhibitor treatment.
Conclusion
The comparison between LY294002 and Alpelisib highlights the evolution of PI3K inhibitors from non-selective, first-generation compounds to highly specific, targeted therapies. While LY294002 has been an invaluable tool for elucidating the fundamental roles of the PI3K pathway, its broad-spectrum activity and off-target effects limit its clinical utility. Alpelisib, with its potent and selective inhibition of the frequently mutated PI3Kα isoform, represents a more refined and clinically advanced approach to targeting the PI3K pathway in cancer. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel PI3K inhibitors, with the ultimate goal of improving therapeutic outcomes for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PI3K-IN-18 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative framework for assessing the cellular target engagement of PI3K inhibitors, using the pan-PI3K inhibitor Buparlisib (BKM120) and the dual PI3K/mTOR inhibitor Gedatolisib (PF-05212384) as primary examples, in the absence of specific cellular data for PI3K-IN-18.
Comparison of PI3K Inhibitors
To effectively evaluate a novel inhibitor like this compound, it is essential to benchmark its performance against existing compounds with known mechanisms and cellular activities. Here, we compare the biochemical potency and cellular effects of Buparlisib and Gedatolisib.
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | Cellular Target Engagement Readout |
| This compound | PI3K/mTOR | 41 | - | - | - | 49 | Data not available |
| Buparlisib (BKM120) | Pan-Class I PI3K | 52 | 166 | 116 | 262 | >1000 | Inhibition of p-Akt (Ser473) |
| Gedatolisib (PF-05212384) | Dual PI3K/mTOR | 0.4 | 6 | 6 | 5.4 | 1.6 | Inhibition of p-Akt (Thr308 and Ser473) |
| Copanlisib (BAY 80-6946) | Pan-Class I PI3K (α/δ dominant) | 0.5 | 3.7 | 0.7 | 6.4 | 45 | Inhibition of p-Akt |
Methodologies for Confirming Target Engagement
Several robust methods can be employed to confirm that a PI3K inhibitor is engaging its target within the cell. These techniques range from directly measuring the binding of the compound to the target protein to assessing the modulation of downstream signaling events.
Western Blotting for Downstream Pathway Inhibition
A widely used and accessible method to infer target engagement is to measure the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt. Inhibition of PI3K activity will lead to a decrease in the phosphorylation of Akt at serine 473 (p-Akt Ser473) and threonine 308 (p-Akt Thr308).
Experimental Protocol: Western Blot for p-Akt Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC-3) and allow them to adhere. Treat cells with a dose-range of the PI3K inhibitor (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the p-Akt signal to total Akt and the loading control.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to directly assess target engagement in a cellular environment.[1] The principle is based on the ligand-induced thermal stabilization of the target protein.[1] Binding of an inhibitor to its target protein generally increases the protein's resistance to heat-induced denaturation.
Experimental Workflow: CETSA
References
Unveiling the Selectivity of PI3K-IN-18: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of PI3K inhibitors, understanding the specificity of these molecules is paramount. This guide provides a detailed comparison of PI3K-IN-18, a potent phosphoinositide 3-kinase (PI3K) inhibitor, against other notable alternatives, supported by available experimental data and detailed methodologies.
This compound, also known as PI3-Kinase α Inhibitor 2, has emerged as a significant tool in the study of the PI3K signaling pathway, a critical cascade regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making PI3K inhibitors a focal point of targeted therapy development. This guide aims to provide an objective analysis of this compound's performance, enabling informed decisions in research and preclinical studies.
Specificity Profiling of this compound
This compound demonstrates potent inhibition of Class I PI3K isoforms, with a particular high affinity for PI3Kα. It also exhibits inhibitory activity against the mammalian target of rapamycin (mTOR), a key downstream effector in the PI3K pathway. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | This compound (IC50 nM) | Alpelisib (IC50 nM) | Idelalisib (IC50 nM) |
| PI3Kα | 2 | 5 | 2,100 |
| PI3Kβ | 16 | 1,156 | 830 |
| PI3Kγ | 660 | 250 | 29 |
| PI3Kδ | Not Available | 290 | 2.5 |
| mTOR | 49 | - | - |
| PI3K C2β | 220 | - | - |
| PKA | >10,000 | - | - |
| KDR (VEGFR2) | 3,400 | - | - |
| PKCα | 46,600 | - | - |
| Cyclin E/Cdk2 | 28,000 | - | - |
Data for Alpelisib and Idelalisib are included for comparative purposes and are compiled from publicly available databases and literature.
As the data indicates, this compound is a highly potent inhibitor of PI3Kα and also demonstrates significant activity against PI3Kβ and mTOR.[1][2] Its selectivity for PI3Kα over the γ and δ isoforms is pronounced. In comparison to isoform-specific inhibitors like Alpelisib (PI3Kα-selective) and Idelalisib (PI3Kδ-selective), this compound presents a distinct profile with potent dual PI3Kα/mTOR inhibition. The minimal activity against unrelated kinases such as PKA and PKCα at micromolar concentrations suggests a favorable selectivity profile within the broader kinome, although comprehensive panel screening data is not publicly available.
Understanding the PI3K Signaling Pathway
The PI3K signaling pathway is a crucial intracellular cascade that governs numerous cellular processes. The following diagram illustrates the canonical pathway and highlights the primary targets of PI3K inhibitors.
Experimental Protocols
The determination of kinase inhibition profiles is crucial for the characterization of small molecule inhibitors. Below is a detailed methodology for a typical in vitro kinase inhibition assay used to generate IC50 data.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a common method for measuring the enzymatic activity of a purified kinase in the presence of an inhibitor.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, PI3Kβ, mTOR)
-
Kinase-specific substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3Ks)
-
ATP (Adenosine triphosphate), often radiolabeled (γ-³²P-ATP) or coupled to a detection system
-
Kinase reaction buffer (specific composition varies depending on the kinase)
-
Test inhibitor (this compound) at various concentrations
-
96-well or 384-well assay plates
-
Detection reagent (e.g., scintillation counter for radioactivity, or specific antibodies for non-radioactive methods)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) at concentrations ranging from picomolar to micromolar.
-
Kinase Reaction Setup: In each well of the assay plate, combine the purified kinase enzyme and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The reaction time is optimized to ensure linearity of product formation.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺, which is essential for kinase activity).
-
Detection: Quantify the amount of product formed. For radioactive assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, such as those using fluorescence or luminescence, a specific detection reagent is added, and the signal is read using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the general workflow for kinase inhibitor profiling.
Conclusion
This compound stands out as a potent, dual inhibitor of PI3Kα and mTOR. Its high potency and distinct selectivity profile make it a valuable tool for dissecting the roles of these key signaling proteins in various cellular contexts. When selecting a PI3K inhibitor for research, it is crucial to consider the specific PI3K isoforms and related kinases that are relevant to the biological system under investigation. This comparative guide, with its supporting data and methodologies, serves as a foundational resource for researchers to make well-informed decisions in their pursuit of scientific discovery and therapeutic innovation.
References
Safety Operating Guide
Personal protective equipment for handling PI3K-IN-18
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PI3K-IN-18. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk when working with this potent phosphoinositide 3-kinase (PI3K) inhibitor.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side shields | Must be worn at all times in the laboratory to protect from splashes.[1][2] |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[1][3] All gloves must be inspected prior to use.[4] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[1][3] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[1][2] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be worn.[2] |
Note: All disposable PPE should not be reused.[3] Reusable PPE must be properly decontaminated after each use.[3]
Operational Plan: Step-by-Step Handling Protocol
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[1]
-
Prepare the Workspace: All handling of this compound, especially weighing the solid compound and preparing stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[1] The work surface should be covered with absorbent, plastic-backed paper.[1]
-
Weighing the Compound: Use a dedicated, calibrated analytical balance inside the fume hood or BSC. Handle the container with care to avoid creating dust. If any material is spilled, decontaminate the area immediately.[1]
-
Preparing Solutions: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.[1] Clearly label all solutions with the compound name, concentration, date, and your initials.
-
Storage: Keep the container tightly closed in a cool, well-ventilated place and out of the reach of children.[2] Store at 4°C.[2]
Disposal Plan
Dispose of contents and containers to an approved waste disposal plant.[5] Do not let the product enter drains.[4] All contaminated materials, including disposable PPE, absorbent paper, and empty vials, should be collected in a designated hazardous waste container and disposed of according to institutional and local regulations for chemical waste.
Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
